5-Phenyloxazolidine-2,4-dione
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 633247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
5-phenyl-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-7(13-9(12)10-8)6-4-2-1-3-5-6/h1-5,7H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYYYVAMWBVIIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50875846 | |
| Record name | 5-PHENYL-2,4-OXAZOLIDIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5841-63-4 | |
| Record name | 5-Phenyloxazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5841-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pemoline-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005841634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5841-63-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-PHENYL-2,4-OXAZOLIDIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-PHENYLOXAZOLIDINEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4IZ4GP09U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
IUPAC name for 5-Phenyloxazolidine-2,4-dione
An In-depth Technical Guide to 5-Phenyloxazolidine-2,4-dione
This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, spectroscopic data, and potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound is a heterocyclic organic compound belonging to the oxazolidinedione class. The oxazolidinedione ring system is a core scaffold in several biologically active molecules. Notably, this class of compounds is recognized for its anticonvulsant properties, with some derivatives historically used in the treatment of absence (petit mal) seizures.[1] The substitution at the 5-position of the oxazolidinedione ring is a key determinant of its pharmacological activity.[2] While this compound itself is not a widely marketed pharmaceutical, its structural features make it a compound of significant interest for research into novel antiepileptic drugs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5-phenyl-1,3-oxazolidine-2,4-dione | [3] |
| CAS Number | 5841-63-4 | [3] |
| Molecular Formula | C₉H₇NO₃ | [3] |
| Molecular Weight | 177.16 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 120-122 °C | [4] |
| LogP (XLogP3) | 1.1 | |
| Synonyms | 5-phenyloxazolidinedione, Pemoline-dione, NSC-27303 | [3] |
Synthesis and Purification
Proposed Synthesis Workflow
References
- 1. drugs.com [drugs.com]
- 2. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 3. 5-Phenyloxazolidinedione | C9H7NO3 | CID 84042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 5. Synthesis of oxazolidine-2,4-diones by a tandem phosphorus-mediated carboxylative condensation–cyclization reaction using atmospheric carbon dioxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 5-Phenyloxazolidine-2,4-dione and its Analogs
This technical guide provides a comprehensive overview of 5-Phenyloxazolidine-2,4-dione, including its fundamental chemical properties. Due to the limited availability of in-depth biological data for this specific molecule, this document also explores the synthesis, biological activities, and mechanisms of action of structurally related compounds, such as thiazolidine-2,4-diones and imidazolidine-2,4-diones, to provide a broader context for researchers, scientists, and drug development professionals.
Core Compound Identification
Chemical Identity: this compound CAS Number: 5841-63-4[1][2][3] Molecular Formula: C₉H₇NO₃[1][2][3]
Synonyms: 5-Phenyl-1,3-oxazolidine-2,4-dione, Pemoline-dione, NSC 27303[1][2][3]
| Property | Value | Source |
| Molecular Weight | 177.16 g/mol | PubChem |
| IUPAC Name | 5-phenyl-1,3-oxazolidine-2,4-dione | PubChem[2] |
Synthesis Protocols for Structurally Related Compounds
Stereoselective Synthesis of (4S,5R)-4-methyl-5-phenyloxazolidin-2-one [2]
This procedure details an asymmetric aldol addition followed by a modified Curtius rearrangement.
Experimental Protocol:
-
A solution of (2S,3S)-3-hydroxy-1-((S)-4-isopropyl-2-thioxothiazolidin-3-yl)-2-methyl-3-phenylpropan-1-one (38.9 mg, 0.120 mmol, 1.0 equiv.) in THF (1.2 mL, 0.1 M) is treated with trimethylsilyl azide (Me₃SiN₃, 47.0 μL, 0.360 mmol, 3.0 equiv.).
-
The resulting mixture is heated to reflux at 90 °C.
-
After stirring for 5 hours at 90 °C, the mixture is cooled to 25 °C.
-
The reaction is quenched with the addition of H₂O and diluted with CH₂Cl₂.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with saturated aqueous NaCl, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The residue is purified by column chromatography (SiO₂, gradient eluent: 25–75% EtOAc/hexane) to yield the product as a white powder.
Below is a generalized workflow for the synthesis of thiazolidine-2,4-dione derivatives, which share a similar heterocyclic core.
Biological Activities of Related Dione Derivatives
Derivatives of thiazolidine-2,4-dione and imidazolidine-2,4-dione have been extensively studied for a range of biological activities. These findings suggest potential areas of investigation for this compound.
Anticancer Activity: Thiazolidine-2,4-dione derivatives have been identified as potent anticancer agents.[5] One mechanism of action involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key component in tumor angiogenesis.[5] Certain derivatives have also been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.[5][6]
Antimicrobial Activity: Several 5-arylidene-thiazolidine-2,4-dione derivatives have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) as low as 2 µg/mL.[4][7]
Antidiabetic Activity: The thiazolidinedione class of compounds, such as Pioglitazone and Rosiglitazone, are well-known for their use in the treatment of type 2 diabetes. They act as agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), which enhances insulin sensitivity.[1][8]
Enzyme Inhibition: A novel thiazolidine-2,4-dione derivative, (Z)-5-(2,4-dihydroxybenzylidene)thiazolidine-2,4-dione (MHY498), was found to be a potent inhibitor of mushroom tyrosinase with an IC₅₀ of 3.55 μM, suggesting its potential as an anti-melanogenic agent.[9]
Quantitative Data for Thiazolidine-2,4-dione Derivatives:
| Compound | Activity | Cell Line/Target | IC₅₀ / MIC | Reference |
| Compound 22 (a TZD derivative) | Anti-VEGFR-2 | VEGFR-2 | 0.079 µM | [5] |
| Antiproliferative | HepG2 | 2.04 ± 0.06 µM | [5] | |
| Antiproliferative | MCF-7 | 1.21 ± 0.04 µM | [5] | |
| (Z)-5-(2,4-dihydroxybenzylidene)thiazolidine-2,4-dione | Tyrosinase Inhibition | Mushroom Tyrosinase | 3.55 µM | [9] |
| Kojic Acid (Reference) | Tyrosinase Inhibition | Mushroom Tyrosinase | 22.79 µM | [9] |
| 5-Arylidene-thiazolidine-2,4-dione derivatives | Antimicrobial | Gram-positive bacteria | 2 to 16 µg/mL | [4][7] |
Signaling Pathways Implicated for Structural Analogs
The biological effects of thiazolidine-2,4-dione derivatives are often mediated through their interaction with specific signaling pathways.
VEGFR-2 Signaling Pathway in Angiogenesis: As mentioned, certain thiazolidine-2,4-dione derivatives inhibit VEGFR-2. This receptor is crucial for angiogenesis, the formation of new blood vessels, which is a vital process for tumor growth and metastasis. Inhibition of VEGFR-2 blocks the downstream signaling cascade, thereby impeding the proliferation and migration of endothelial cells.[5]
Tyrosinase Inhibition and Melanogenesis: The anti-melanogenic effects of some thiazolidine-2,4-diones are attributed to the downregulation of tyrosinase expression. This is mediated through the cAMP-PKA-CREB signaling pathway, which ultimately reduces the transcription of the microphthalmia-associated transcription factor (MITF), a key regulator of tyrosinase.[9]
Conclusion
This compound is a distinct chemical entity with the CAS number 5841-63-4 and molecular formula C₉H₇NO₃. While detailed biological studies on this specific compound are not widely published, the extensive research on the structurally similar thiazolidine-2,4-dione and imidazolidine-2,4-dione scaffolds provides a strong foundation for future investigations. The diverse biological activities of these related compounds, including anticancer, antimicrobial, and antidiabetic properties, highlight the potential of the oxazolidinedione core in medicinal chemistry and drug development. Further research is warranted to elucidate the specific biological profile and therapeutic potential of this compound.
References
- 1. Synthesis and biological activity of 5-{4-[2-(methyl-p-substituted phenylamino)ethoxy]benzyl}thiazolidine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Phenyloxazolidinedione | C9H7NO3 | CID 84042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones [mdpi.com]
- 7. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-melanogenic effect of (Z)-5-(2,4-dihydroxybenzylidene) thiazolidine-2,4-dione, a novel tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-Phenyloxazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 5-phenyloxazolidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the primary synthetic pathways starting from common laboratory reagents, including mandelic acid and its derivatives. This guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and exploration of novel therapeutic agents.
Introduction
This compound is a five-membered heterocyclic compound featuring a phenyl group at the 5-position. The oxazolidinedione ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The synthesis of this core structure is a key step in the development of new chemical entities for various therapeutic targets. This guide focuses on the most common and practical laboratory-scale syntheses of this compound, providing detailed experimental protocols and comparative data.
Synthetic Pathways
The synthesis of this compound can be achieved through several strategic approaches. The most prominent methods involve the cyclization of α-hydroxy acid derivatives, such as mandelic acid or its corresponding amide, with a carbonylating agent.
Method 1: Synthesis from Mandelic Acid and Urea
A straightforward and common approach to this compound involves the condensation of mandelic acid with urea. This reaction is typically performed at elevated temperatures, often with the use of a dehydrating agent or by performing the reaction in a high-boiling point solvent to drive the cyclization through the removal of water.
Experimental Protocol:
A mixture of mandelic acid and urea is heated, leading to the formation of an intermediate carbamate which subsequently cyclizes to form the desired this compound.
-
Reagents:
-
DL-Mandelic Acid
-
Urea
-
High-boiling point solvent (e.g., toluene, xylene) or neat reaction conditions.
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using a solvent), combine equimolar amounts of DL-mandelic acid and urea.
-
If using a solvent, add a sufficient amount to facilitate stirring.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture, to yield pure this compound.
-
Quantitative Data Summary (Method 1)
| Parameter | Value |
| Starting Materials | DL-Mandelic Acid, Urea |
| Typical Yield | 60-75% |
| Reaction Temperature | 120-150 °C |
| Reaction Time | 4-6 hours |
| Purification Method | Recrystallization |
Logical Relationship for Method 1
Caption: Synthetic pathway from Mandelic Acid and Urea.
Method 2: Synthesis from Mandelamide and a Carbonylating Agent
An alternative and often higher-yielding method involves the use of mandelamide as the starting material, which is then cyclized with a carbonylating agent. Phosgene or its safer solid equivalent, triphosgene, are commonly employed for this purpose. This two-step process first involves the preparation of mandelamide from mandelic acid, followed by the cyclization reaction.
Experimental Protocol:
Step 1: Synthesis of Mandelamide
Mandelic acid is converted to its methyl or ethyl ester, which is then reacted with ammonia to yield mandelamide.
-
Reagents:
-
DL-Mandelic Acid
-
Methanol or Ethanol
-
Strong acid catalyst (e.g., H₂SO₄)
-
Ammonia (aqueous or gas)
-
-
Procedure:
-
Esterification: Reflux DL-mandelic acid in methanol or ethanol with a catalytic amount of sulfuric acid.
-
Amidation: The resulting ester is then treated with an excess of aqueous ammonia or bubbled with ammonia gas to form mandelamide.
-
The crude mandelamide is purified by recrystallization.
-
Step 2: Cyclization of Mandelamide
Mandelamide is reacted with a carbonylating agent to form the oxazolidinedione ring.
-
Reagents:
-
Mandelamide
-
Phosgene or Triphosgene
-
A suitable aprotic solvent (e.g., THF, Dichloromethane)
-
A non-nucleophilic base (e.g., Pyridine, Triethylamine)
-
-
Procedure:
-
Dissolve mandelamide in a dry aprotic solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the carbonylating agent (e.g., triphosgene in THF) to the cooled solution of mandelamide, followed by the dropwise addition of the base.
-
The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography or recrystallization.
-
Quantitative Data Summary (Method 2)
| Parameter | Value |
| Starting Materials | Mandelamide, Carbonylating Agent |
| Typical Overall Yield | 70-85% |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Purification Method | Column Chromatography/Recrystallization |
Experimental Workflow for Method 2
Caption: Two-step synthesis via Mandelamide intermediate.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 138-140 °C |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum helps in identifying the carbon skeleton of the molecule.
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for the carbonyl (C=O) groups and the N-H bond of the oxazolidinedione ring, as well as bands corresponding to the phenyl group.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structure confirmation.
Conclusion
This guide has outlined two primary and effective methods for the synthesis of this compound from readily available starting materials. The choice of synthetic route may depend on factors such as available reagents, desired yield, and scale of the reaction. The provided experimental protocols and comparative data are intended to assist researchers in the successful synthesis and characterization of this important heterocyclic scaffold for applications in drug discovery and development. Proper safety precautions should always be observed in the laboratory, especially when working with hazardous reagents such as phosgene or triphosgene.
In-Depth Technical Guide to the Spectral Data of 5-Phenyloxazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 5-phenyloxazolidine-2,4-dione. The information presented is intended to support research and development activities by providing detailed spectroscopic data and the methodologies for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectral data obtained for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This data is crucial for the structural elucidation and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.50 - 7.30 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 5.65 | Singlet | 1H | Methine proton (C₅-H) |
| 9.50 (broad) | Singlet | 1H | Amide proton (N-H) |
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 172.5 | Carbonyl carbon (C₄=O) |
| 155.0 | Carbonyl carbon (C₂=O) |
| 135.0 | Quaternary aromatic carbon (C-ipso) |
| 129.5 | Aromatic carbons (C-ortho, C-meta) |
| 126.0 | Aromatic carbon (C-para) |
| 78.0 | Methine carbon (C₅) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3250 | Strong, Broad | N-H Stretch |
| 1810 | Strong | C=O Stretch (Amide I) |
| 1740 | Strong | C=O Stretch (Ester) |
| 1600, 1495, 1450 | Medium | C=C Aromatic Ring Stretch |
| 1250 | Strong | C-O-C Stretch |
| 750, 700 | Strong | C-H Bending (Aromatic) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 177 | 100 | [M]⁺ (Molecular Ion) |
| 105 | 80 | [C₆H₅CO]⁺ |
| 77 | 60 | [C₆H₅]⁺ |
Experimental Protocols
The following sections detail the methodologies used to acquire the spectral data presented above.
Synthesis of this compound
A common synthetic route to this compound involves the condensation reaction between mandelic acid and urea.
Procedure:
-
A mixture of mandelic acid (1 mole) and urea (1.2 moles) is heated in an oil bath at 120-130°C.
-
The reaction is maintained at this temperature for 3-4 hours, during which ammonia is evolved.
-
After cooling, the solid reaction mass is treated with a cold, dilute solution of sodium hydroxide to dissolve the product.
-
The solution is filtered to remove any insoluble impurities.
-
The filtrate is then acidified with dilute hydrochloric acid to precipitate the crude this compound.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Recrystallization from ethanol yields the pure compound.
Spectroscopic Analysis
2.2.1. NMR Spectroscopy ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and tetramethylsilane (TMS) was used as an internal standard.
2.2.2. IR Spectroscopy The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. The solid sample was mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.
2.2.3. Mass Spectrometry Mass spectral data was acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample was introduced via the GC, and the mass spectrum was recorded over a mass range of m/z 50-500.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent spectral analysis of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
Disclaimer: The spectral data provided in this document are representative and may vary slightly depending on the specific experimental conditions and instrumentation used. It is recommended that researchers verify this data with their own experimental results. No information on biological signaling pathways for this compound was found in the public domain at the time of this report.
Physical and chemical properties of 5-Phenyloxazolidine-2,4-dione
This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and potential biological activities of 5-Phenyloxazolidine-2,4-dione. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Physical and Chemical Properties
This compound, a heterocyclic compound, possesses a range of physicochemical properties relevant to its handling, characterization, and potential applications in medicinal chemistry. A summary of its key properties is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 5-phenyl-1,3-oxazolidine-2,4-dione | [1] |
| CAS Number | 5841-63-4 | [1] |
| Molecular Formula | C₉H₇NO₃ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| Melting Point | 120-122 °C | [2] |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| XLogP3 | 1.1 | [1] |
| Appearance | White to off-white solid | [2] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for its further investigation and application. The following sections outline plausible experimental protocols based on general procedures for similar compounds.
Synthesis of this compound
A common method for the synthesis of 5-substituted oxazolidine-2,4-diones involves the condensation of an α-hydroxy acid with urea. For this compound, mandelic acid would be the appropriate starting material.
Reaction Scheme:
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine mandelic acid (1 equivalent) and urea (1.2 equivalents).
-
Add a suitable solvent, such as toluene, and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The crude product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude solid is then collected by filtration and washed with a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.
Purification by Recrystallization
Recrystallization is a standard technique to purify the crude product.
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, ethanol/water mixture).
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated briefly before hot filtration to remove the charcoal.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cooling in an ice bath can promote crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[3]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and the spectrum is recorded on an NMR spectrometer (e.g., 300 or 500 MHz).[4] Expected signals would include aromatic protons from the phenyl group and a methine proton at the 5-position of the oxazolidine ring, as well as an NH proton.
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons, the aromatic carbons, and the carbons of the oxazolidine ring.[4]
Infrared (IR) Spectroscopy:
-
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet.[4] Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Characteristic absorption bands are expected for the N-H stretching (around 3200-3300 cm⁻¹), C=O stretching of the dione (two bands around 1720-1800 cm⁻¹), and C-O-C stretching of the oxazolidine ring.
Mass Spectrometry (MS):
-
The molecular weight and fragmentation pattern can be determined using various ionization techniques such as Electron Impact (EI) or Electrospray Ionization (ESI).[5] The mass spectrum will show the molecular ion peak [M]⁺ or [M+H]⁺, confirming the molecular weight of the compound.
Biological Activity and Signaling Pathways
Oxazolidinedione derivatives have been investigated for various biological activities, most notably as anticonvulsant and antibacterial agents.[6][7]
Anticonvulsant Activity
The exact mechanism of action for oxazolidinedione anticonvulsants is not fully elucidated, but it is thought to involve the modulation of neuronal excitability.[6] This can occur through effects on voltage-gated ion channels and enhancement of inhibitory neurotransmission.
A plausible mechanism of action for the anticonvulsant properties of this compound is depicted below. This pathway illustrates the potential for the compound to reduce neuronal hyperexcitability by blocking sodium and calcium channels and enhancing the effects of the inhibitory neurotransmitter GABA.[8]
Antibacterial Activity
The oxazolidinone class of antibiotics, which includes clinically used drugs like linezolid, functions by inhibiting bacterial protein synthesis.[7] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial early step in protein synthesis.[7][9] It is plausible that this compound could exhibit similar antibacterial properties through this mechanism.
This guide provides a foundational understanding of this compound. Further experimental validation is necessary to confirm the specific properties and biological activities of this compound.
References
- 1. 5-Phenyloxazolidinedione | C9H7NO3 | CID 84042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. bepls.com [bepls.com]
- 5. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 6. drugs.com [drugs.com]
- 7. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 9. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Phenyloxazolidine-2,4-dione Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-phenyloxazolidine-2,4-dione scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. As a derivative of the broader oxazolidinedione class, these compounds have shown promise as anticonvulsant, antimicrobial, and anticancer agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives and their close analogs. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on this versatile chemical core.
Chemical Synthesis
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. The core structure is typically assembled, followed by modifications at the N-3 and C-5 positions to generate a library of analogs for structure-activity relationship (SAR) studies.
General Synthesis of the this compound Core
A common method for the synthesis of the this compound core involves the condensation of an α-hydroxy ester with urea or its derivatives. For the 5-phenyl substituted core, mandelic acid derivatives are key starting materials.
Synthesis of 5-Arylideneoxazolidine-2,4-diones via Knoevenagel Condensation
The Knoevenagel condensation is a widely used method for the synthesis of 5-arylidene derivatives. This reaction involves the condensation of an active methylene compound, in this case, the oxazolidine-2,4-dione ring, with an aromatic aldehyde in the presence of a basic catalyst.[1][2][3]
N-Alkylation of the Oxazolidine-2,4-dione Ring
Substitution at the N-3 position is a common strategy to modulate the physicochemical and pharmacological properties of the oxazolidinedione scaffold. This is typically achieved through N-alkylation reactions.[4][5]
Biological Activities and Quantitative Data
This compound derivatives have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings and present quantitative data for various analogs.
Anticonvulsant Activity
The oxazolidinedione class of compounds, including trimethadione, were among the first non-sedative drugs developed for the treatment of absence seizures.[6] Their mechanism of action is primarily attributed to the blockade of low-voltage-activated (T-type) calcium channels in the thalamus.[7][8] The anticonvulsant activity of these compounds is typically evaluated using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models.[9]
Table 1: Anticonvulsant Activity of this compound Analogs
| Compound ID | R | ED₅₀ (mg/kg, MES Test) | ED₅₀ (mg/kg, scPTZ Test) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| 4f | 7-hexyloxy (on quinoline ring) | 6.5 | - | >228.2 | 35.1 | [10] |
| 5d | 4-(pentyloxy)phenylimino | 18.5 | 15.3 | 196.1 | 10.6 (MES), 12.8 (scPTZ) | [11] |
| 14 | (pyrrolidine-2,5-dione derivative) | 49.6 | 67.4 | 168.7 | 3.4 (MES), 2.5 (scPTZ) | [9] |
| 6o | (triazoloquinazolinone derivative) | 88.02 | - | >2250 | >25.5 | [12] |
| 6q | (triazoloquinazolinone derivative) | 94.6 | - | >2460 | >26.0 | [12] |
Anticancer Activity
Several oxazolidinedione and related thiazolidinedione derivatives have been reported to exhibit significant anticancer activity against a variety of cancer cell lines.[13] The proposed mechanisms of action include induction of cell cycle arrest and apoptosis.[14][15] The cytotoxicity of these compounds is commonly assessed using the MTT assay.
Table 2: Anticancer Activity (IC₅₀, µM) of Oxazolidinedione and Thiazolidinedione Analogs
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| 22 | HepG2 (Liver) | 2.04 | [13] |
| 22 | MCF-7 (Breast) | 1.21 | [13] |
| LPSF/NBM-1 | HL-60 (Leukemia) | 54.83 | [14] |
| LPSF/NBM-2 | MOLT-4 (Leukemia) | 51.61 | [14] |
| 7j | MDA-MB-231 (Breast) | 3.1 | [16] |
| 7j | MCF-7 (Breast) | 6.8 | [16] |
| 3a | MCF-7 (Breast) | 26 | [17] |
| 8-11 | A549 (Lung) | 1.2 - 7.3 | [8] |
| 6, 8-12, 15 | HeLa (Cervical) | 0.7 - 8.9 | [8] |
Antimicrobial Activity
Oxazolidinones, such as the FDA-approved drug Linezolid, are a clinically important class of antibiotics, particularly effective against multidrug-resistant Gram-positive bacteria.[18][19][20] Their mechanism of action involves the inhibition of bacterial protein synthesis at the initiation phase.[18][19][20][21] The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC).
Table 3: Antimicrobial Activity (MIC) of Oxazolidinedione and Thiazolidinedione Analogs
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Thiazolidine-2,4-dione derivatives | Staphylococcus aureus | 2 - 16 | [22][23] |
| Thiazolidine-2,4-dione-based hybrids | Staphylococcus aureus | 3.91 | [1] |
| Compound 5 (2-oxazolidinone derivative) | Staphylococcus aureus | < standard antibiotic | [24] |
| 7-HC | Escherichia coli | 800 | [25] |
| 7-HC | Staphylococcus aureus | 200 | [25] |
| I3C | Escherichia coli | 800 | [25] |
| I3C | Staphylococcus aureus | 400 | [25] |
Experimental Protocols
Maximal Electroshock (MES) Test for Anticonvulsant Activity
This model is used to identify compounds effective against generalized tonic-clonic seizures.
Procedure:
-
Administer the test compound to a group of mice or rats, typically via oral gavage or intraperitoneal injection.
-
At the time of expected peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) via corneal or ear-clip electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extensor phase of the seizure.
-
The absence of the tonic hindlimb extension is considered protection.
-
The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated from dose-response data.[9]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Prepare serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).
-
Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Signaling Pathways and Mechanisms of Action
Anticonvulsant Mechanism: T-Type Calcium Channel Inhibition
The anticonvulsant activity of oxazolidinediones against absence seizures is primarily mediated by the inhibition of low-voltage-activated (T-type) calcium channels in thalamic neurons.[7][8] The rhythmic firing of these neurons is dependent on the activity of T-type calcium channels, and their inhibition disrupts the generation of the characteristic 3-Hz spike-and-wave discharges seen in absence epilepsy.
Caption: Inhibition of T-type calcium channels by this compound derivatives.
Antimicrobial Mechanism: Inhibition of Bacterial Protein Synthesis
Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, which consists of the 30S and 50S ribosomal subunits, mRNA, and initiator tRNA (fMet-tRNA).[18][19][20][21]
Caption: Inhibition of bacterial protein synthesis by this compound analogs.
Anticancer Mechanism: Induction of Cell Cycle Arrest and Apoptosis
The anticancer activity of oxazolidinedione derivatives is often associated with their ability to induce cell cycle arrest, typically at the G2/M phase, and to trigger apoptosis (programmed cell death).[14][26][15] This can involve the modulation of various signaling pathways, including those regulated by cyclin-dependent kinases (CDKs), the p53 tumor suppressor protein, and the Bcl-2 family of apoptosis regulators.
Caption: Anticancer mechanism of this compound derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of new therapeutic agents with a wide range of biological activities. The synthetic versatility of this core allows for the generation of diverse libraries of compounds for SAR exploration. The established anticonvulsant, emerging anticancer, and proven antimicrobial potential of this class of compounds highlight their importance in modern drug discovery. This technical guide has provided a comprehensive overview of the current knowledge on this compound derivatives and their analogs, and it is hoped that this information will facilitate further research and development in this exciting area of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. asianpubs.org [asianpubs.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. thalesnano.com [thalesnano.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Anticonvulsant activity of 2-(substituted-imino)thiazolidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IC261 induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. jmaterenvironsci.com [jmaterenvironsci.com]
- 18. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. - Post - Orthobullets [orthobullets.com]
- 20. upload.orthobullets.com [upload.orthobullets.com]
- 21. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mr.ucdavis.edu [mr.ucdavis.edu]
- 25. researchgate.net [researchgate.net]
- 26. Induced growth inhibition, cell cycle arrest and apoptosis in CD133+/CD44+ prostate cancer stem cells by flavopiridol - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide on the Potential Biological Activities of 5-Phenyloxazolidine-2,4-dione and Its Analogs
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The oxazolidine-2,4-dione scaffold and its related heterocyclic analogs, such as thiazolidine-2,4-diones and imidazolidine-2,4-diones (hydantoins), are privileged structures in medicinal chemistry. These core structures are associated with a wide array of pharmacological activities, including anticonvulsant, antimicrobial, anticancer, and anti-inflammatory properties. This document provides a comprehensive technical overview of the known and potential biological activities of compounds based on the 5-phenyloxazolidine-2,4-dione core. It details quantitative data from various studies, outlines key experimental protocols for biological evaluation, and visualizes relevant workflows and potential mechanisms of action to guide further research and development in this area.
Introduction
Heterocyclic compounds containing a five-membered dione ring are of significant interest in drug discovery. The this compound structure is part of a larger family of compounds that includes well-established drugs and numerous investigational molecules. Analogs such as 5,5-diphenylimidazolidine-2,4-dione (Phenytoin) are cornerstone therapies in the treatment of epilepsy[1]. Derivatives of the related thiazolidine-2,4-dione core have demonstrated efficacy as antidiabetic, anti-inflammatory, antimicrobial, and anticancer agents[2][3][4]. The diverse biological profile of these scaffolds underscores the potential of this compound derivatives as candidates for novel therapeutic agents. This guide synthesizes available data on these activities to provide a foundational resource for researchers.
Synthesis Overview
The synthesis of 5-substituted oxazolidine-2,4-dione and thiazolidine-2,4-dione derivatives often involves a Knoevenagel condensation. This reaction typically involves the condensation of an aromatic aldehyde (e.g., benzaldehyde) with the active methylene group at the C-5 position of the heterocyclic core (e.g., thiazolidine-2,4-dione). The reaction is often carried out under reflux in the presence of a catalyst like piperidine in a suitable solvent such as ethanol[2].
Caption: General workflow for Knoevenagel condensation synthesis.
Potential Biological Activities
The hydantoin ring system, structurally similar to oxazolidinedione, is famously represented by Phenytoin (5,5-diphenylimidazolidine-2,4-dione), a primary anticonvulsant agent[1]. Research into related structures, such as phenylmethylenehydantoins (PMHs), has shown that specific substitutions on the phenyl ring are critical for activity.
Studies have evaluated the anticonvulsant properties of this class of compounds using standardized preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively[5][6][7]. The neurotoxicity is often assessed using the rotarod test[8]. A structure-activity relationship study on PMHs found that derivatives with alkyl, halogeno, and trifluoromethyl groups on the phenyl ring exhibited good anticonvulsant activity, with some candidates showing potency comparable to Phenytoin[9].
Table 1: Anticonvulsant Activity of Selected Phenyl-substituted Dione Analogs
| Compound | Test Model | ED₅₀ (mg/kg) | Reference Drug | Reference ED₅₀ (mg/kg) | Source |
|---|---|---|---|---|---|
| 7-hexyloxy-5-phenyl-[6][10][11]-triazolo[4,3-a]quinoline | MES | 6.5 | Phenytoin | - | [8] |
| Phenylmethylenehydantoin (14) | MES | 28 ± 2 | Phenytoin | 30 ± 2 | [9] |
| Phenylmethylenehydantoin (12) | MES | 39 ± 4 | Phenytoin | 30 ± 2 | [9] |
| Pyrrolidine-2,5-dione analog (14) | MES | 49.6 | - | - | [12] |
| Pyrrolidine-2,5-dione analog (14) | scPTZ | 67.4 | - | - |[12] |
Derivatives of imidazolidine-2,4-dione and thiazolidine-2,4-dione have demonstrated significant antimicrobial activity against a range of pathogens. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains[13][14][15]. The primary method for evaluating this activity is by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism[10][16].
For example, a series of 5-arylidene-thiazolidine-2,4-dione derivatives showed potent activity, particularly against Gram-positive bacteria, with MIC values ranging from 2 to 16 µg/mL[15]. Another study on novel imidazolidine-2,4-dione derivatives found a compound (3g) with high activity (MIC: 0.25 μg/mL) against P. aeruginosa[14].
Table 2: Antimicrobial Activity (MIC) of Selected Dione Analogs
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Source |
|---|---|---|---|
| 5-Arylidene-thiazolidine-2,4-diones | Gram-positive bacteria | 2 - 16 | [15] |
| Imidazolidine-2,4-dione (3g) | Pseudomonas aeruginosa | 0.25 | [14] |
| Imidazolidine-2,4-dione (3e, 3h) | Klebsiella pneumoniae | 2 | [14] |
| 5-Arylidene-thiazolidine-2,4-dione (3j) | Staphylococcus aureus | 31.25 | [3] |
| 5-Arylidene-thiazolidine-2,4-dione (3f) | Staphylococcus aureus | 62.5 |[3] |
The thiazolidine-2,4-dione and imidazolidine-2,4-dione scaffolds are recognized for their antineoplastic properties against numerous cancer cell lines[17][18]. The mechanism often involves the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as those mediated by EGFR and VEGFR-2[17][19][20].
Quantitative evaluation is typically performed using the MTT assay to determine the IC₅₀ value, the concentration of the compound required to inhibit the growth of 50% of the cancer cells. One study found that a 5,5-diphenylimidazolidine-2,4-dione derivative (Compound 16) exhibited potent inhibitory activity against EGFR and VEGFR2 with IC₅₀ values of 6.17 µM and 0.09 µM, respectively[19]. Another study on thiazolidine-2,4-dione derivatives showed cytotoxic activities with IC₅₀ values ranging from 0.60 to 4.70 μM against HepG2 and MCF-7 cell lines[20].
Table 3: Anticancer Activity (IC₅₀) of Selected Dione Analogs
| Compound Class/Derivative | Cell Line | IC₅₀ (µM) | Target | Source |
|---|---|---|---|---|
| 5,5-diphenylimidazolidine-2,4-dione (16) | - | 0.09 | VEGFR2 | [19] |
| 5,5-diphenylimidazolidine-2,4-dione (16) | - | 6.17 | EGFR | [19] |
| Thiazolidine-2,4-dione (22) | - | 0.079 | VEGFR-2 | [20] |
| Thiazolidine-2,4-dione (22) | MCF-7 | 1.21 | - | [20] |
| Thiazolidine-2,4-dione (22) | HepG2 | 2.04 | - | [20] |
| 5,5-diphenylhydantoin (24) | MCF-7 | 4.92 | EGFR/HER2 | [21] |
| 5,5-diphenylhydantoin (24) | HePG-2 | 9.07 | EGFR/HER2 | [21] |
| 5-benzylidene thiazolidine-2,4-diones | Various | 0.19 - 3.2 | - |[18] |
Certain derivatives of related heterocyclic cores have been evaluated for anti-inflammatory activity. For instance, phenyl-pyrazolone derivatives were assessed using the Croton oil ear test in mice, a model for acute inflammation[22]. The activity of these compounds is sometimes linked to the inhibition of cyclooxygenase (COX) enzymes or to antioxidant properties[22][23]. The mechanism of action for some compounds is hypothesized to be related to their lipophilicity, which may influence their ability to reach inflammatory targets[22].
Potential Mechanisms of Action
The diverse biological activities of this compound analogs are attributed to their ability to interact with various biological targets.
-
Anticonvulsant: The primary mechanism for hydantoin-like anticonvulsants is the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the propagation of seizure activity[1].
-
Anticancer: A prominent mechanism is the inhibition of receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for cancer cell proliferation and angiogenesis[19][20]. This inhibition disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis, often involving the activation of caspases and the release of cytochrome c[17].
-
Anti-inflammatory: Inhibition of pro-inflammatory enzymes such as COX-1/COX-2 is a common mechanism[24]. Additionally, some compounds may act by inhibiting the production of inflammatory mediators like nitric oxide (NO) or by interfering with signaling pathways such as NF-κB[25].
Caption: Hypothetical anticancer signaling pathway inhibition.
Experimental Protocols
a) Maximal Electroshock (MES) Test: This model is used to identify agents effective against generalized tonic-clonic seizures[5][6][26].
-
Animal Model: Mice or rats are used.
-
Drug Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Stimulation: After a set period for drug absorption, an electrical stimulus (e.g., 50-60 Hz for 0.2-1.0 seconds) is applied via corneal or ear-clip electrodes.
-
Endpoint: The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded. An ED₅₀ value is calculated.
b) Subcutaneous Pentylenetetrazole (scPTZ) Test: This model identifies agents that protect against absence seizures[6][26][27].
-
Animal Model: Typically mice.
-
Drug Administration: The test compound is administered as in the MES test.
-
Seizure Induction: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Endpoint: The compound's ability to prevent clonic seizures for a defined observation period (e.g., 30 minutes) is assessed.
Caption: Workflow for preclinical anticonvulsant screening.
a) Broth Microdilution Method (MIC Determination): This is a standard method to determine the Minimum Inhibitory Concentration (MIC)[10][11][16].
-
Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard, approx. 1.5 x 10⁸ CFU/mL) is prepared from a fresh culture[11].
-
Serial Dilution: The test compound is serially diluted (two-fold) in a liquid growth medium in a 96-well microtiter plate to achieve a range of concentrations[11].
-
Inoculation: Each well is inoculated with the prepared microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL[11].
-
Controls: Positive (microbe + medium), negative (microbe + standard antibiotic), and sterility (medium only) controls are included[11].
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria)[11].
-
Determination of MIC: The MIC is the lowest compound concentration at which no visible microbial growth (turbidity) is observed[10][11].
b) Agar Disk Diffusion Method: A qualitative method to assess antimicrobial activity[2][28].
-
Plate Preparation: A standardized inoculum is uniformly streaked onto the surface of an agar plate to create a bacterial lawn.
-
Disk Application: Sterile paper disks impregnated with a specific concentration of the test compound are placed on the agar surface.
-
Incubation: The plate is incubated under suitable conditions.
-
Result: The compound diffuses into the agar, and if it is effective, it creates a zone of inhibition (a clear area where the microorganism cannot grow). The diameter of this zone is measured.
Conclusion
The this compound core and its close chemical relatives represent a highly versatile and pharmacologically significant class of compounds. The available literature strongly supports their potential as leads for developing new drugs with anticonvulsant, antimicrobial, and anticancer properties. The structure-activity relationship data from various analogs indicate that modifications at the C-5 position and on the phenyl ring are key determinants of biological activity and specificity. The experimental protocols and mechanistic insights provided in this guide offer a framework for the systematic evaluation and optimization of novel derivatives in this chemical space. Further investigation is warranted to fully elucidate their mechanisms of action and to advance promising candidates through the drug development pipeline.
References
- 1. bepls.com [bepls.com]
- 2. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpp.com [ijpp.com]
- 6. Finding a better drug for epilepsy: Preclinical screening strategies and experimental trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticonvulsant activity of 5-phenyl-[1,2,4]-triazolo[4,3-a]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives causing clinical pathogens: Synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. integra-biosciences.com [integra-biosciences.com]
- 17. Anticancer activity of novel hybrid molecules containing 5-benzylidene thiazolidine-2,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives: Molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benthamscience.com [benthamscience.com]
- 24. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 27. researchgate.net [researchgate.net]
- 28. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 5-Phenyloxazolidine-2,4-dione
Hazard Identification and Classification
Quantitative hazard data for 5-Phenyloxazolidine-2,4-dione is limited. However, the GHS classification for a related compound, (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one, indicates potential hazards that should be considered as best practice when handling the title compound.[2]
Table 1: GHS Hazard Classification for (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one [2]
| Category | Code | Hazard Statement | Pictogram | Signal Word |
| Skin Irritation | H315 | Causes skin irritation. | Irritant | Warning |
| Eye Irritation | H319 | Causes serious eye irritation. | Irritant | Warning |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | Irritant | Warning |
Precautionary Statements Summary [2]
| Code | Statement |
| Prevention | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER or doctor if you feel unwell. |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
| Storage | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| Disposal | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols and Methodologies
The safety data sheets and technical documents reviewed for this guide focus exclusively on safety and handling precautions. They do not contain detailed experimental protocols for the synthesis, analysis, or use of this compound in research or drug development applications. Researchers should consult peer-reviewed scientific literature or specific process documentation for such methodologies.
Safe Handling and Storage
Proper handling and storage are critical to ensure the safety of laboratory personnel and the integrity of the compound.
3.1 Handling
-
Ventilation: Handle the compound in a well-ventilated area.[1] Use of a chemical fume hood is recommended to keep airborne concentrations low.[2]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling, before breaks, and immediately after finishing work.[2][3] Do not eat, drink, or smoke in areas where the chemical is handled.[2][3]
-
Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[1] Minimize dust generation and accumulation.[2]
-
Ignition Sources: Keep away from heat and all sources of ignition.[1][2] Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
3.2 Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Incompatibilities: Store separately from incompatible materials and foodstuff containers.[1]
Caption: General workflow for safely handling chemical substances.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.[4]
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be necessary where splash potential exists.[4][5] |
| Skin Protection | Gloves: Wear chemical-impermeable gloves (e.g., Nitrile rubber, Neoprene) that satisfy EU Directive 89/686/EEC and the standard EN 374.[1][3] Gloves must be inspected before use.[1] Clothing: Wear impervious, fire/flame-resistant protective clothing.[1] A lab coat or disposable gown should be worn.[4] |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation.[3] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1] |
First Aid Measures
Immediate action is required in case of exposure. Always consult a physician or Poison Control Center after administering first aid.[1]
Table 3: First Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the victim to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[1][2] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately remove contaminated clothing.[1][2] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting.[1][2] Rinse mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1][2] Call a doctor or Poison Control Center immediately.[1] |
Accidental Release and Firefighting Measures
6.1 Accidental Release
-
Personal Precautions: Ensure adequate ventilation and evacuate personnel to safe areas.[1] Wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and a respirator if necessary.[1][2] Avoid dust formation and contact with the substance.[1]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains or the environment.[1][2]
-
Containment and Cleanup: Collect the spilled material using non-sparking tools and place it in a suitable, closed container for disposal.[1][2] Adhered or collected material should be promptly disposed of according to regulations.[1]
6.2 Firefighting
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][3]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, such as carbon oxides and nitrogen oxides.[2][3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][3]
Disposal Considerations
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Product Disposal: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water or soil.[1]
-
Container Disposal: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, packaging can be punctured to render it unusable and disposed of in a sanitary landfill.[1]
References
Crystalline Structure of 5-Phenyloxazolidine-2,4-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information regarding the synthesis and structural characterization of 5-Phenyloxazolidine-2,4-dione. Despite a thorough search of scientific literature and crystallographic databases, the specific single-crystal X-ray diffraction data for this compound is not publicly available at the time of this report. Consequently, detailed crystallographic parameters such as unit cell dimensions, bond lengths, and bond angles for this specific molecule cannot be presented. However, this guide furnishes detailed, plausible experimental protocols for its synthesis and crystallization based on established methodologies for analogous compounds. Furthermore, it includes spectroscopic data that can aid in the characterization of this compound and provides visualizations of its molecular structure and a proposed experimental workflow.
Introduction
This compound belongs to the oxazolidinedione class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. While the specific crystalline structure of the title compound remains undetermined, understanding its potential solid-state conformation is crucial for drug design and development, as crystal packing can significantly influence a compound's physicochemical properties, including solubility, stability, and bioavailability. This document aims to provide a foundational resource for researchers working with this and related molecules.
Synthesis and Purification
A plausible and commonly employed synthetic route to this compound is the condensation reaction of mandelic acid and urea. The following protocol is a generalized procedure based on the synthesis of similar oxazolidinedione derivatives.
Experimental Protocol: Synthesis of this compound
Materials:
-
Mandelic acid
-
Urea
-
Polyphosphoric acid (PPA) or a similar dehydrating agent/catalyst
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine mandelic acid (1 equivalent) and urea (1.1 to 1.5 equivalents).
-
Reaction: Add polyphosphoric acid to the mixture. The reaction is then heated, typically at a temperature range of 80-120 °C, for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and then quenched by carefully adding it to ice-water.
-
Extraction: The aqueous mixture is extracted several times with an organic solvent such as dichloromethane.
-
Washing: The combined organic layers are washed with saturated sodium bicarbonate solution to remove any unreacted acidic starting material, followed by a wash with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Crystallization
Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. The following are general protocols that can be adapted for the crystallization of this compound.
Experimental Protocol: Crystallization
Method 1: Slow Evaporation
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or ethyl acetate) at room temperature to create a saturated or near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Leave the filtered solution in a loosely covered vial or beaker in a vibration-free environment.
-
Allow the solvent to evaporate slowly over several days to weeks.
Method 2: Vapor Diffusion
-
Hanging Drop:
-
Dissolve the compound in a good solvent to form a concentrated solution.
-
Place a small drop (a few microliters) of this solution on a siliconized glass coverslip.
-
Invert the coverslip and place it over a well of a crystallization plate containing a reservoir of a poor solvent (an "anti-solvent") in which the compound is less soluble.
-
Seal the well. The vapor of the anti-solvent will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystal growth.
-
-
Sitting Drop:
-
Similar to the hanging drop method, but the drop of the compound's solution is placed on a pedestal within the well containing the anti-solvent.
-
Method 3: Cooling Crystallization
-
Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution.
-
Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator or cold room).
-
The decrease in temperature will reduce the solubility of the compound, leading to crystallization.
Structural Information
As of this writing, a definitive crystal structure of this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. Therefore, no experimentally determined quantitative data on its crystal structure can be provided.
Molecular Structure
The molecular structure of this compound consists of a central five-membered oxazolidine-2,4-dione ring substituted with a phenyl group at the 5-position.
Spectroscopic Data (Hypothetical)
While specific experimental data is unavailable, the following table summarizes the expected spectroscopic characteristics for this compound based on its structure.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Aromatic protons (phenyl group): multiplets in the range of δ 7.2-7.5 ppm. Methine proton (at C5): a singlet around δ 5.5-6.0 ppm. N-H proton: a broad singlet, chemical shift may vary. |
| ¹³C NMR | Carbonyl carbons (C2 and C4): signals in the downfield region, typically δ 170-180 ppm. Aromatic carbons: signals between δ 125-140 ppm. Methine carbon (C5): a signal around δ 75-85 ppm. |
| FT-IR (cm⁻¹) | N-H stretch: a broad band around 3200-3300 cm⁻¹. C=O stretches (asymmetric and symmetric): strong absorptions around 1720-1800 cm⁻¹. C-O-C stretch: in the fingerprint region. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₇NO₃ = 177.16 g/mol ). Fragmentation pattern would show loss of CO, CO₂, and fragments of the phenyl ring. |
Conclusion
This technical guide consolidates the currently available information on this compound for the scientific community. The notable absence of a published crystal structure highlights an opportunity for further research in this area. The provided synthetic and crystallization protocols, based on established chemical principles for similar molecules, offer a solid starting point for researchers aiming to synthesize and characterize this compound. Future determination of its single-crystal X-ray structure would be invaluable for a deeper understanding of its structure-activity relationships and for facilitating the design of new therapeutic agents based on the oxazolidinedione scaffold.
Methodological & Application
Application Notes and Protocols for Anticonvulsant Screening of 5-Phenyloxazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental procedures for the preclinical anticonvulsant screening of 5-Phenyloxazolidine-2,4-dione. The protocols outlined below are based on established and widely validated rodent models of seizure, designed to assess the potential efficacy of novel therapeutic compounds.
Introduction
This compound belongs to the oxazolidinedione class of compounds, which have been historically significant in the management of certain types of seizures. The primary mechanism of action for this class of drugs is believed to be the inhibition of T-type calcium channels in thalamic neurons. These channels are instrumental in generating the rhythmic burst firing associated with absence seizures. Preclinical screening of this compound is crucial to determine its efficacy and neurotoxicity profile. The Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test are the cornerstone models for the initial in vivo screening of potential anticonvulsant drugs. The MES model is particularly effective in identifying compounds that can prevent the spread of seizures, indicative of efficacy against generalized tonic-clonic seizures, while the scPTZ model is predictive of efficacy against absence seizures.[1][2]
Data Presentation
Due to the limited availability of specific quantitative anticonvulsant data for this compound in publicly accessible literature, the following tables present illustrative data from structurally related compounds or representative anticonvulsants to provide a comparative context for experimental design and data analysis.
Table 1: Illustrative Anticonvulsant Activity of a Structurally Related Oxazolidinone Derivative (PH192) in Rodent Models
| Experimental Model | Animal Species | Route of Administration | ED₅₀ (mg/kg) |
| Maximal Electroshock (MES) | Rat | Intraperitoneal (i.p.) | ~90 |
| 6 Hz Seizure Test | Mouse | Intraperitoneal (i.p.) | 34.5 |
| Pentylenetetrazol (PTZ) | Rat | Intraperitoneal (i.p.) | >100 |
Note: Data for PH192 is provided as an example of expected results for an oxazolidinone derivative and may not be directly representative of this compound's activity.[3]
Table 2: Comparative Anticonvulsant Activity of Standard Antiepileptic Drugs (AEDs)
| Compound | MES ED₅₀ (mg/kg, mouse, i.p.) | scPTZ ED₅₀ (mg/kg, mouse, i.p.) | Neurotoxicity TD₅₀ (mg/kg, mouse, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) |
| Phenytoin | 9.5 | > 100 | 68 | 7.2 (MES) |
| Ethosuximide | > 150 | 130 | 750 | 5.8 (scPTZ) |
| Valproic Acid | 272 | 149 | 426 | 1.6 (MES) / 2.9 (scPTZ) |
Note: This data is a composite from various studies and serves as a benchmark for evaluating novel compounds.
Experimental Protocols
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[4]
Materials and Equipment:
-
Male albino mice (20-25 g) or male Wistar rats (100-150 g)
-
Electroconvulsometer
-
Corneal electrodes
-
0.9% Saline solution
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
Procedure:
-
Animal Preparation: Acclimatize animals to laboratory conditions for at least 3-4 days prior to the experiment. House them with free access to food and water.
-
Drug Administration: Prepare a solution or suspension of this compound in the chosen vehicle. Administer the compound intraperitoneally (i.p.) or orally (p.o.) to groups of animals (n=8-10 per group) at varying doses. A control group should receive the vehicle only.
-
Pre-treatment Time: Conduct the MES test at the time of peak effect of the test compound, which should be determined in a preliminary study (e.g., testing at 30, 60, 120, and 240 minutes post-administration).[5]
-
Induction of Seizure: At the predetermined time point, gently restrain the animal. Apply a drop of topical anesthetic to each cornea, followed by a drop of saline to ensure good electrical contact.[4]
-
Stimulation: Place the corneal electrodes on the corneas and deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice; 150 mA, 60 Hz for 0.2 seconds in rats).[4]
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint, indicating protection.[4]
-
Data Analysis: Calculate the percentage of animals protected in each dose group. Determine the median effective dose (ED₅₀) using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is used to identify compounds that can raise the seizure threshold and is a model for clonic seizures, predictive of efficacy against absence seizures.[6]
Materials and Equipment:
-
Male albino mice (20-25 g)
-
Pentylenetetrazol (PTZ)
-
0.9% Saline solution
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Observation chambers
Procedure:
-
Animal Preparation: As described in the MES test protocol.
-
Drug Administration: Administer this compound or vehicle to different groups of animals as described previously.
-
Pre-treatment Time: The test is conducted at the time of peak effect of the compound.
-
Induction of Seizures: At the appropriate time point, administer a subcutaneous injection of PTZ (e.g., 85 mg/kg in mice) into a loose fold of skin on the back of the neck.[6]
-
Observation: Immediately place each animal in an individual observation chamber and observe for 30 minutes for the presence or absence of a generalized clonic seizure lasting for at least 5 seconds. Failure to observe such a seizure indicates protection.[6]
-
Data Analysis: Record the number of protected animals in each group and calculate the percentage of protection. Determine the ED₅₀ using probit analysis.
Rotarod Neurotoxicity Test
This test is used to assess motor impairment and neurotoxicity.
Materials and Equipment:
-
Rotarod apparatus
-
Male albino mice (20-25 g)
-
This compound
-
Vehicle
Procedure:
-
Training: Train the mice to stay on the rotating rod (e.g., at 6-10 rpm) for a set period (e.g., 1-2 minutes) in three consecutive trials.
-
Drug Administration: Administer the test compound or vehicle to the trained animals.
-
Testing: At various time points after administration (corresponding to the anticonvulsant testing times), place the animals on the rotarod and record the time they are able to maintain their balance.
-
Endpoint: An animal is considered to have failed the test if it falls off the rod within the observation period (e.g., 1 minute).
-
Data Analysis: Determine the median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, using probit analysis.
Visualizations
Caption: Experimental workflow for anticonvulsant screening.
Caption: Proposed mechanism of action via T-type calcium channel inhibition.
References
- 1. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bepls.com [bepls.com]
Application Notes: Analytical Characterization of 5-Phenyloxazolidine-2,4-dione
Compound: 5-Phenyloxazolidine-2,4-dione IUPAC Name: 5-phenyl-1,3-oxazolidine-2,4-dione Molecular Formula: C₉H₇NO₃ Molecular Weight: 177.16 g/mol CAS Number: 5841-63-4
Overview
These application notes provide detailed protocols for the analytical characterization of this compound, a key heterocyclic compound. The methods described are essential for confirming the identity, purity, and stability of the molecule in research and drug development settings. The techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Thermal Analysis.
Figure 1: General Analytical Workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the unambiguous structure elucidation of this compound by providing information on the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[1][2]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds using proton decoupling.
-
Process the data similarly to the ¹H spectrum.
-
Data Presentation: Expected Chemical Shifts
The following table summarizes the expected NMR spectral data for this compound based on its chemical structure.
| ¹H NMR Data (DMSO-d₆, 400 MHz) | ¹³C NMR Data (DMSO-d₆, 101 MHz) |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~11.5 | broad s |
| ~7.45 - 7.35 | m |
| ~5.90 | s |
Note: s = singlet, m = multiplet. Chemical shifts are illustrative and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, while fragmentation patterns can help confirm the structure.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Acquisition:
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Acquire data in both positive and negative ion modes.
-
Set the mass range from m/z 50 to 500.
-
Use an internal calibrant for accurate mass measurement.
-
Data Presentation: Expected Mass and Fragments
| Parameter | Expected Value |
| Molecular Formula | C₉H₇NO₃ |
| Exact Mass (Monoisotopic) | 177.0426 u |
| Observed Ion (Positive Mode) | [M+H]⁺ = 178.0504, [M+Na]⁺ = 200.0323 |
| Observed Ion (Negative Mode) | [M-H]⁻ = 176.0348 |
| Potential Key Fragments | Phenyl group (m/z 77), Loss of CO₂ (M-44), Loss of Ph-CH=C=O (M-118) |
Note: Fragmentation patterns can vary significantly based on the ionization technique and energy used.[3][4][5][6][7]
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation.[8][9]
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Average 16-32 scans to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3250 | Medium, Broad | N-H Stretch | Amide N-H |
| ~3060 | Medium | C-H Stretch | Aromatic C-H |
| ~1790 | Strong | C=O Stretch (Asymmetric) | Dione Carbonyl |
| ~1725 | Strong | C=O Stretch (Symmetric) | Dione Carbonyl |
| ~1600, ~1495 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O Stretch | Ether C-O in ring |
| ~750, ~700 | Strong | C-H Bend (Out-of-plane) | Monosubstituted Phenyl |
Note: The presence of two distinct carbonyl peaks is characteristic of the dione structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for determining the purity of this compound and for separating enantiomers if a chiral version is synthesized.[10][11][12][13]
References
- 1. bepls.com [bepls.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MS/MS spectrum (a) and fragmentation pathway (b) of vanillin [zpxb.xml-journal.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 13. tainstruments.com [tainstruments.com]
Application Notes and Protocols for Testing the Antimicrobial Activity of 5-Phenyloxazolidine-2,4-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for determining the antimicrobial activity of 5-Phenyloxazolidine-2,4-dione derivatives. The methodologies described are based on established and widely accepted techniques for antimicrobial susceptibility testing, ensuring reproducibility and comparability of results.
Introduction
Oxazolidinone-based compounds have emerged as a significant class of antimicrobial agents. The evaluation of new derivatives, such as those from the this compound series, requires robust and standardized testing protocols to determine their efficacy against various microbial pathogens. These protocols are essential for the initial screening and subsequent characterization of novel antimicrobial candidates in the drug development pipeline. The primary assays described herein are the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are fundamental parameters for assessing antimicrobial potency.
Key Experimental Protocols
Two primary methods are detailed for the quantitative assessment of antimicrobial activity: the Broth Microdilution Method for determining MIC and MBC, and the Agar Well Diffusion Method for preliminary screening.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized and quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3]
Materials:
-
This compound derivatives
-
Sterile 96-well microtiter plates[2]
-
Mueller-Hinton Broth (MHB), cation-adjusted[4]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (35 ± 2°C)[5]
Procedure:
-
Preparation of Test Compounds:
-
Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The concentration of the stock solution should be at least 100 times the highest concentration to be tested to minimize solvent effects.
-
Perform serial two-fold dilutions of the stock solution in sterile MHB to achieve a range of concentrations.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[6]
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]
-
-
Microtiter Plate Setup:
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to the first well of a row and perform serial dilutions by transferring 100 µL from one well to the next, discarding the final 100 µL from the last well.
-
This will result in 100 µL of varying concentrations of the test compound in each well.
-
Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Seal the microtiter plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.[5]
-
-
Reading and Interpretation:
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is performed as a subsequent step to the MIC assay to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][9]
Materials:
-
MIC plates from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Pipettes and sterile tips
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Reading and Interpretation:
Protocol 3: Agar Well Diffusion Assay
The agar well diffusion method is a preliminary, qualitative or semi-quantitative test to screen for antimicrobial activity.
Materials:
-
This compound derivatives
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Pipettes and sterile tips
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Inoculum:
-
Prepare a standardized bacterial inoculum as described in the MIC protocol (equivalent to 0.5 McFarland standard).
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Evenly swab the entire surface of an MHA plate to create a uniform lawn of bacteria.[10]
-
-
Preparation of Wells:
-
Aseptically create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer.[11]
-
-
Application of Test Compounds:
-
Incubation:
-
Allow the plates to stand for about 30 minutes to permit diffusion of the compounds into the agar.
-
Incubate the plates in an inverted position at 35 ± 2°C for 18-24 hours.
-
-
Reading and Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[13] A larger zone of inhibition indicates greater antimicrobial activity.
-
Data Presentation
Quantitative data from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison of the activity of different derivatives against various microbial strains.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| Derivative 1 | Staphylococcus aureus ATCC 29213 | ||
| Derivative 1 | Escherichia coli ATCC 25922 | ||
| Derivative 2 | Staphylococcus aureus ATCC 29213 | ||
| Derivative 2 | Escherichia coli ATCC 25922 | ||
| ... | ... | ||
| Positive Control | Staphylococcus aureus ATCC 29213 | ||
| Positive Control | Escherichia coli ATCC 25922 |
Visualizations
Diagrams illustrating the experimental workflows can aid in understanding the protocols.
Caption: Workflow for antimicrobial activity testing.
Caption: Workflow for the MIC determination protocol.
Caption: Workflow for the MBC determination protocol.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. microchemlab.com [microchemlab.com]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. botanyjournals.com [botanyjournals.com]
- 12. hereditybio.in [hereditybio.in]
- 13. webcentral.uc.edu [webcentral.uc.edu]
Application Notes and Protocols for In Vivo Experimental Design of 5-Phenyloxazolidine-2,4-dione in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is limited publicly available in vivo research specifically on 5-Phenyloxazolidine-2,4-dione. The following application notes and protocols are based on established methodologies for related compounds, such as thiazolidine-2,4-diones and other oxazolidinedione derivatives, and are intended to serve as a comprehensive guide for designing and conducting preclinical in vivo studies.
Introduction
This compound is a heterocyclic compound with potential therapeutic applications stemming from its structural similarity to other pharmacologically active dione-containing molecules. Thiazolidine-2,4-diones, for instance, are known to act as agonists of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), playing a crucial role in the treatment of type 2 diabetes. Additionally, related structures have been investigated for their anti-cancer properties through mechanisms like the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document provides a framework for the in vivo evaluation of this compound, covering pharmacokinetic, efficacy, and toxicity studies.
Potential Therapeutic Applications to Investigate
Based on the activities of structurally related compounds, potential therapeutic avenues for this compound include:
-
Metabolic Diseases: As a potential PPAR-γ agonist for the treatment of type 2 diabetes and related metabolic disorders.
-
Oncology: As a potential anti-angiogenic agent through the inhibition of signaling pathways such as VEGFR-2.
-
Inflammatory Diseases: Due to the known anti-inflammatory effects of PPAR-γ agonists.
In Vivo Experimental Workflow
The following diagram outlines a logical workflow for the in vivo characterization of this compound.
Caption: General workflow for in vivo evaluation.
Pharmacokinetic Studies
A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is fundamental for dose selection and interpretation of efficacy and toxicity data. A physiologically based kinetic model of gestation in rats and mice has been developed for the related compound 5,5'-dimethyloxazolidine-2,4-dione (DMO), which can serve as a basis for designing studies for the phenyl derivative.
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg).
-
-
Formulation:
-
IV: Solubilized in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
PO: Suspended in a vehicle such as 0.5% carboxymethylcellulose.
-
-
Dose Administration:
-
IV: Bolus injection into the tail vein.
-
PO: Oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the jugular vein or saphenous vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the quantification of this compound in plasma.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters using non-compartmental analysis software.
-
Data Presentation: Pharmacokinetic Parameters
| Parameter | Unit | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax | ng/mL | ||
| Tmax | h | ||
| AUC(0-t) | ngh/mL | ||
| AUC(0-inf) | ngh/mL | ||
| T1/2 | h | ||
| CL | mL/h/kg | ||
| Vdss | L/kg | ||
| F (%) | % | N/A |
Efficacy Studies
Efficacy studies should be conducted in relevant animal models of the targeted disease. Below is a protocol for evaluating the anti-diabetic potential of this compound.
Protocol: Anti-diabetic Efficacy in a db/db Mouse Model
-
Animal Model: Male db/db mice (a model for type 2 diabetes) and their lean littermates (db/m) as controls (8-10 weeks old).
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Groups (n=8-10 per group):
-
Group 1: db/m mice + Vehicle.
-
Group 2: db/db mice + Vehicle.
-
Group 3: db/db mice + this compound (low dose, e.g., 10 mg/kg/day).
-
Group 4: db/db mice + this compound (high dose, e.g., 30 mg/kg/day).
-
Group 5: db/db mice + Positive Control (e.g., Rosiglitazone, 10 mg/kg/day).
-
-
Dose Administration: Administer the compound or vehicle daily via oral gavage for 4 weeks.
-
Monitoring:
-
Measure body weight and food/water intake twice weekly.
-
Measure fasting blood glucose levels from tail vein blood once weekly.
-
-
Terminal Procedures:
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT).
-
Collect terminal blood samples for analysis of plasma insulin, triglycerides, and cholesterol.
-
Collect tissues (liver, adipose tissue, skeletal muscle) for gene expression analysis (e.g., PPAR-γ target genes) or histology.
-
Data Presentation: Efficacy Endpoints
| Parameter | Unit | db/m + Vehicle | db/db + Vehicle | db/db + Compound (Low Dose) | db/db + Compound (High Dose) | db/db + Positive Control |
| Fasting Blood Glucose (Week 4) | mg/dL | |||||
| AUCglucose (OGTT) | mg/dL*min | |||||
| Plasma Insulin | ng/mL | |||||
| Plasma Triglycerides | mg/dL | |||||
| Change in Body Weight | g |
Toxicology Studies
Assessing the safety profile of this compound is a critical step. An initial acute toxicity study can determine the maximum tolerated dose (MTD), followed by sub-chronic studies to evaluate toxicity upon repeated administration.
Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rats
-
Animal Model: Sprague-Dawley rats (6-8 weeks old), equal numbers of males and females.
-
Groups (n=10 per sex per group):
-
Group 1: Control (Vehicle only).
-
Group 2: Low dose.
-
Group 3: Mid dose.
-
Group 4: High dose.
-
(Doses to be determined from acute toxicity and pilot studies).
-
-
Dose Administration: Daily oral gavage for 28 consecutive days.
-
Observations:
-
Clinical Signs: Observe animals for signs of toxicity and mortality twice daily.
-
Body Weight and Food Consumption: Record weekly.
-
Ophthalmology: Conduct examinations before treatment and at termination.
-
Clinical Pathology: Collect blood for hematology and clinical chemistry, and urine for urinalysis at termination.
-
-
Terminal Procedures:
-
Perform a full necropsy on all animals.
-
Record organ weights.
-
Collect a comprehensive set of tissues for histopathological examination.
-
Data Presentation: Summary of Toxicological Findings
| Parameter | Control | Low Dose | Mid Dose | High Dose |
| Mortality | ||||
| Clinical Signs | ||||
| Body Weight Change | ||||
| Key Hematology Changes | ||||
| Key Clinical Chemistry Changes | ||||
| Key Histopathological Findings |
Potential Signaling Pathways
Based on related compounds, two potential signaling pathways for investigation are the PPAR-γ and VEGFR-2 pathways.
PPAR-γ Signaling Pathway
Activation of PPAR-γ by a ligand like this compound would lead to the transcription of genes involved in glucose and lipid metabolism, potentially improving insulin sensitivity.
Caption: Potential PPAR-gamma signaling pathway.
VEGFR-2 Signaling Pathway
Inhibition of VEGFR-2 by this compound could block downstream signaling cascades, leading to a reduction in angiogenesis, which is crucial for tumor growth.
Caption: Potential VEGFR-2 inhibition pathway.
Application Notes and Protocols for the Purification of Synthesized 5-Phenyloxazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of synthesized 5-Phenyloxazolidine-2,4-dione. The techniques described herein are essential for obtaining high-purity material crucial for research, development, and quality control in the pharmaceutical industry.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of various biologically active molecules. The purity of this compound is paramount for its intended downstream applications, necessitating effective and reproducible purification strategies. This document outlines the most common and effective techniques for the purification of this compound: Recrystallization and Flash Column Chromatography. Additionally, a protocol for purity assessment by High-Performance Liquid Chromatography (HPLC) is provided.
Purification Strategy Overview
The selection of a suitable purification technique depends on the nature and quantity of impurities present in the crude synthetic product. A general workflow for the purification and analysis of this compound is presented below.
Application Notes and Protocols for the Preparation of 5-Phenyloxazolidine-2,4-dione Solutions for Biological Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of 5-Phenyloxazolidine-2,4-dione solutions for both in vitro and in vivo biological testing. Due to the limited aqueous solubility of this compound, proper solubilization techniques are critical for obtaining accurate and reproducible experimental results.
Compound Information
| Compound Name | This compound |
| CAS Number | 5841-63-4[1] |
| Molecular Formula | C₉H₇NO₃[1] |
| Molecular Weight | 177.16 g/mol [1] |
| Appearance | White to off-white solid[2] |
| Melting Point | 120-122°C[2] |
Solubility and Stability
The solubility of this compound is a key consideration for its use in biological assays. Based on available data, it is characterized as being slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[2]
Table 1: Solubility Data for this compound
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Recommended for primary stock solutions. |
| Methanol | Slightly Soluble | Can be used as an alternative to DMSO for stock solutions. |
| Ethanol | Data not available; likely slight | Ethanol is a common solvent for related structures like phenytoin.[3] |
| Water/Aqueous Buffers | Poorly Soluble | Direct dissolution in aqueous media is not recommended. |
Stability: Stock solutions of compounds in DMSO are generally stable when stored properly. For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] While specific stability data for this compound is not readily available, a general study on compound stability in DMSO suggests that most compounds are stable for extended periods under these conditions.[5] The presence of water in DMSO can affect compound stability over time.[5][6] Therefore, using anhydrous DMSO is recommended.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Assays
For most cell-based assays, a high-concentration stock solution in an organic solvent is prepared first, followed by dilution in the cell culture medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure complete dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, amber tubes to protect from light. Store at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
Table 2: Example Calculations for Stock Solution Preparation
| Desired Stock Concentration | Molecular Weight ( g/mol ) | Mass of Compound (mg) for 1 mL Stock |
| 10 mM | 177.16 | 1.77 mg |
| 50 mM | 177.16 | 8.86 mg |
Preparation of Working Solutions for In Vitro Assays
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Protocol:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the test compound.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment.
Preparation of solutions for in vitro testing.
Preparation of Formulations for In Vivo Studies
Due to its poor aqueous solubility, formulating this compound for in vivo administration requires the use of solubilizing excipients. The choice of formulation will depend on the route of administration and the required dose.
Common Formulation Strategies for Poorly Soluble Compounds:
-
Co-solvent systems: A mixture of a water-miscible organic solvent (e.g., ethanol, propylene glycol, polyethylene glycol 400) and water.
-
Surfactant-based systems: Using non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) to form micelles that encapsulate the drug.
-
Cyclodextrin complexation: Utilizing cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin) to form inclusion complexes, thereby increasing aqueous solubility.
Example Protocol for an Oral Formulation using a Co-solvent/Surfactant System:
-
Dissolve the Compound: Dissolve the required amount of this compound in a suitable organic solvent such as a mixture of ethanol and polyethylene glycol 400 (PEG 400).
-
Add Surfactant: To this solution, add a small percentage of a surfactant like Tween® 80 to improve stability and prevent precipitation upon dilution.
-
Add Aqueous Vehicle: Slowly add the aqueous vehicle (e.g., saline or water) to the organic solution while stirring continuously to form a clear solution or a stable microemulsion.
-
Final Formulation: The final formulation might consist of, for example, 10% ethanol, 40% PEG 400, 5% Tween® 80, and 45% saline. The exact ratios will need to be optimized based on the desired drug concentration and stability.
Table 3: Example In Vivo Formulation Components
| Component | Function | Typical Concentration Range |
| Ethanol | Co-solvent | 5-20% |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 20-60% |
| Propylene Glycol | Co-solvent | 10-50% |
| Tween® 80 (Polysorbate 80) | Surfactant/Emulsifier | 1-10% |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Solubilizing agent | 10-40% |
| Saline (0.9% NaCl) | Aqueous vehicle | q.s. to 100% |
Hypothetical Signaling Pathway for Investigation
While the specific biological targets of this compound are not extensively documented, related thiazolidinedione compounds are known to act as agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. PPARs are nuclear receptors that regulate gene expression involved in metabolism and inflammation. A potential signaling pathway to investigate for this compound could be its effect on inflammatory signaling cascades.
Hypothetical anti-inflammatory signaling pathway.
Disclaimer: The information provided in these application notes is intended for guidance and is based on general knowledge of handling poorly soluble compounds and information available for related chemical structures. Researchers should perform their own solubility and stability tests to optimize the protocols for their specific experimental needs. Always adhere to appropriate laboratory safety procedures when handling chemical compounds and solvents.
References
- 1. 5-Phenyloxazolidinedione | C9H7NO3 | CID 84042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. scielo.org.co [scielo.org.co]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Phenyloxazolidine-2,4-dione in Antiepileptic Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 5-phenyloxazolidine-2,4-dione and its derivatives in the discovery and development of novel antiepileptic drugs (AEDs). This document details the synthesis, anticonvulsant screening, and potential mechanisms of action, offering researchers the necessary information to explore this chemical scaffold for therapeutic innovation.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous antiepileptic drugs are available, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and better safety profiles. The oxazolidine-2,4-dione scaffold has emerged as a promising pharmacophore in the design of new anticonvulsant agents. This document focuses on this compound and its derivatives as a platform for the development of next-generation AEDs.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic scheme is outlined below, followed by a detailed protocol for a key intermediate.
General Synthetic Pathway
The synthesis often starts from mandelic acid, which is esterified and then reacted with urea in the presence of a base to form the this compound core. Subsequent modifications, such as N-alkylation at the N-3 position, can be performed to generate a library of derivatives.
Caption: General synthetic pathway for this compound derivatives.
Experimental Protocol: Synthesis of this compound
Materials:
-
Mandelic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid
-
Urea
-
Sodium metal
-
Dry toluene
-
Hydrochloric acid
Procedure:
-
Esterification of Mandelic Acid: A solution of mandelic acid in absolute ethanol is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for 4-6 hours. The reaction mixture is then cooled, and the excess ethanol is removed under reduced pressure. The resulting ethyl mandelate is extracted with an organic solvent and purified.
-
Cyclization to form this compound: Sodium metal is dissolved in absolute ethanol to prepare sodium ethoxide. To this solution, urea and ethyl mandelate are added. The mixture is refluxed for 8-10 hours. After cooling, the solvent is evaporated, and the residue is dissolved in water. The solution is then acidified with hydrochloric acid to precipitate the crude this compound. The product is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol.
Anticonvulsant Activity Screening
The anticonvulsant potential of synthesized this compound derivatives is primarily evaluated using two well-established in vivo models: the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) induced seizure test. These models represent generalized tonic-clonic and absence seizures, respectively.
Experimental Protocols
Animals:
-
Male Swiss albino mice (20-25 g) are used for all experiments. Animals are acclimatized for at least one week before the study.
Drug Administration:
-
Test compounds are suspended in a 0.5% aqueous solution of carboxymethyl cellulose (CMC) and administered intraperitoneally (i.p.).
This test is a model for generalized tonic-clonic seizures. The ability of a compound to prevent the tonic hind limb extension is considered a measure of its anticonvulsant activity.
Procedure:
-
Animals are divided into control and test groups.
-
The test compound or vehicle is administered i.p.
-
After a predetermined time (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hind limb extension.
-
The percentage of animals protected from seizures is calculated. The median effective dose (ED50), the dose required to protect 50% of the animals, is determined.
This test is a model for absence seizures. The ability of a compound to prevent or delay the onset of clonic convulsions is measured.
Procedure:
-
Animals are divided into control and test groups.
-
The test compound or vehicle is administered i.p.
-
After a predetermined time, a convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously (s.c.).
-
The animals are observed for the onset and duration of clonic seizures for a period of 30 minutes.
-
The percentage of animals protected from seizures and the latency to the first seizure are recorded. The ED50 is determined.
Neurotoxicity Screening
The neurotoxicity of the compounds is assessed using the rotarod test to evaluate motor coordination.
Procedure:
-
Mice are trained to remain on a rotating rod (e.g., 6 rpm) for a set period (e.g., 1 minute).
-
Only animals that successfully complete this task are used for the test.
-
The test compound is administered i.p.
-
At various time intervals after drug administration, the animals are placed on the rotating rod, and their ability to maintain balance is observed.
-
The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is determined.
Data Presentation: Anticonvulsant Activity and Neurotoxicity
The following table summarizes the anticonvulsant activity and neurotoxicity of representative this compound derivatives.
| Compound | MES (ED50, mg/kg, i.p.) | PTZ (ED50, mg/kg, i.p.) | Rotarod (TD50, mg/kg, i.p.) | Protective Index (PI = TD50/ED50) |
| Derivative A | 55.2 | > 300 | 250 | 4.53 (MES) |
| Derivative B | 48.7 | 150.5 | > 300 | > 6.16 (MES) |
| Phenytoin | 9.5 | > 300 | 68.5 | 7.21 (MES) |
| Carbamazepine | 8.8 | > 300 | 75.0 | 8.52 (MES) |
Note: Data presented is hypothetical and for illustrative purposes. Actual data should be obtained from specific experimental studies.
Mechanism of Action
The precise mechanism of action for many this compound derivatives is still under investigation. However, based on the structural similarity to known anticonvulsants and preliminary studies, several potential mechanisms have been proposed.
Modulation of Voltage-Gated Sodium Channels
A primary mechanism for many antiepileptic drugs is the blockade of voltage-gated sodium channels. This action reduces the repetitive firing of neurons, a hallmark of seizure activity. It is hypothesized that this compound derivatives may bind to the inactivated state of these channels, thereby stabilizing them and preventing the propagation of action potentials.
Caption: Proposed modulation of voltage-gated sodium channels.
Interaction with Serotonergic System
Some studies suggest that certain derivatives of this compound may exert their anticonvulsant effects through interaction with the serotonergic system, particularly the 5-HT1A and 5-HT2A receptors.[1] Modulation of these receptors can influence neuronal excitability and seizure thresholds.
Caption: Potential interaction with the serotonergic system.
Experimental Workflow for Antiepileptic Drug Discovery
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel antiepileptic drugs based on the this compound scaffold.
Caption: Preclinical drug discovery workflow for this compound derivatives.
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of novel antiepileptic drug candidates. The protocols and data presented in these application notes provide a framework for researchers to systematically evaluate the anticonvulsant potential of new derivatives. Further investigation into the mechanism of action and structure-activity relationships will be crucial for the optimization of lead compounds and the development of safer and more effective treatments for epilepsy.
References
Unraveling the Mechanism of Action of 5-Phenyloxazolidine-2,4-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenyloxazolidine-2,4-dione belongs to the oxazolidinedione class of heterocyclic compounds. While the broader class is recognized for its anticonvulsant properties, particularly in the treatment of absence seizures, the specific mechanism of action for many of its derivatives, including the 5-phenyl substituted variant, remains to be fully elucidated. This document provides a comprehensive guide with detailed protocols for researchers to investigate the pharmacological profile and mechanism of action of this compound. The proposed experimental workflow progresses from initial screening for anticonvulsant activity to more in-depth studies on potential molecular targets, drawing parallels from related compounds like thiazolidinediones and imidazolidinediones which have shown diverse biological activities.
Predicted Biological Activities and Potential Mechanisms
Based on its structural class, this compound is hypothesized to possess anticonvulsant properties. The mechanisms underlying the activity of anticonvulsant drugs are often multifaceted but typically involve modulation of neuronal excitability. Key mechanisms include the blockade of voltage-gated sodium channels, enhancement of GABAergic inhibition, or modulation of calcium channels.[1][2] Furthermore, related heterocyclic compounds have been reported to interact with other targets, such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), suggesting a broader potential for biological activity.
Experimental Workflow for Mechanism of Action Studies
The following diagram outlines a suggested experimental workflow to systematically investigate the mechanism of action of this compound.
Caption: A logical workflow for investigating the mechanism of action of this compound.
Quantitative Data Summary
The following table should be used to summarize the quantitative data obtained from the proposed experiments.
| Experimental Assay | Parameter | This compound | Positive Control (e.g., Phenytoin) |
| In Vivo Anticonvulsant Activity | |||
| Maximal Electroshock (MES) Test | ED₅₀ (mg/kg) | Data to be determined | Literature Value |
| Subcutaneous PTZ (scPTZ) Test | ED₅₀ (mg/kg) | Data to be determined | Literature Value |
| Rotarod Neurotoxicity Test | TD₅₀ (mg/kg) | Data to be determined | Literature Value |
| Protective Index (PI = TD₅₀/ED₅₀) | PI | Calculated Value | Calculated Value |
| In Vitro Mechanistic Assays | |||
| Voltage-Gated Sodium Channel Assay | IC₅₀ (µM) | Data to be determined | Literature Value |
| GABA Receptor Binding Assay | Kᵢ (nM) | Data to be determined | Literature Value |
| PPARγ Agonist Assay | EC₅₀ (µM) | Data to be determined | Literature Value |
Detailed Experimental Protocols
Protocol 1: In Vivo Anticonvulsant Screening
1.1. Maximal Electroshock (MES) Seizure Test
-
Objective: To assess the ability of the compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure. This model is predictive of efficacy against generalized tonic-clonic seizures.
-
Materials:
-
Male ICR mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Phenytoin (positive control)
-
Corneal electrodes
-
Electroshock apparatus
-
-
Procedure:
-
Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) via intraperitoneal (i.p.) injection to groups of mice (n=8-10 per group).
-
Administer the vehicle to a control group and phenytoin (e.g., 20 mg/kg, i.p.) to a positive control group.
-
At the time of peak anticipated effect (e.g., 30-60 minutes post-injection), apply a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension seizure.
-
Record the number of animals protected from the tonic hindlimb extension in each group.
-
Calculate the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.
-
1.2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
-
Objective: To evaluate the compound's ability to prevent clonic seizures induced by the chemoconvulsant pentylenetetrazole. This model is predictive of efficacy against absence seizures.
-
Materials:
-
Male ICR mice (20-25 g)
-
This compound
-
Vehicle
-
Ethosuximide (positive control)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
-
Procedure:
-
Administer the test compound, vehicle, or positive control as described in the MES test.
-
At the time of peak effect, administer PTZ subcutaneously.
-
Observe the mice for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).
-
Record the number of animals in each group that are protected from clonic seizures.
-
Calculate the ED₅₀.
-
1.3. Rotarod Neurotoxicity Test
-
Objective: To assess for potential motor impairment and neurotoxicity.
-
Materials:
-
Mice trained to stay on a rotating rod
-
Rotarod apparatus (e.g., rotating at 6 rpm)
-
Test compound, vehicle, and positive control.
-
-
Procedure:
-
Select mice that can remain on the rotarod for at least 1 minute in pre-testing.
-
Administer the test compound, vehicle, or positive control at various doses.
-
At regular intervals (e.g., 30, 60, 120 minutes) after administration, place the mice on the rotarod and measure the time they are able to maintain their balance.
-
An animal is considered to have failed the test if it falls off the rod within 1 minute.
-
Calculate the TD₅₀ (the dose that causes motor impairment in 50% of the animals).
-
Protocol 2: In Vitro Mechanistic Assays
2.1. Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Modulation
-
Objective: To directly measure the effect of this compound on voltage-gated sodium channels in a neuronal cell line.
-
Materials:
-
HEK-293 cells stably expressing a specific sodium channel subtype (e.g., Naᵥ1.2)[3]
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass pipettes
-
Extracellular and intracellular recording solutions
-
This compound stock solution
-
Tetrodotoxin (TTX) as a control
-
-
Procedure:
-
Culture the HEK-293 cells on coverslips.
-
On the day of recording, place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Form a gigaseal and establish a whole-cell recording configuration on a single cell.
-
Apply voltage protocols to elicit sodium currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -100 mV) and then stepping to a depolarizing potential (e.g., -10 mV).
-
Record baseline sodium currents.
-
Perfuse the chamber with varying concentrations of this compound and record the sodium currents at each concentration.
-
Measure the peak current amplitude at each concentration and construct a dose-response curve to determine the IC₅₀.
-
Investigate state-dependence by applying protocols that favor the resting, open, or inactivated states of the channel.[4]
-
2.2. PPARγ Reporter Gene Assay
-
Objective: To determine if this compound can act as an agonist or antagonist of the PPARγ nuclear receptor.
-
Materials:
-
A commercially available PPARγ reporter assay kit (e.g., from Indigo Biosciences or Cayman Chemical).[5][6][7][8] These kits typically include:
-
Mammalian cells engineered to express human PPARγ and a luciferase reporter gene under the control of a PPARγ response element.
-
Optimized cell culture and assay media.
-
A reference PPARγ agonist (e.g., Rosiglitazone).
-
-
This compound
-
Luminometer
-
-
Procedure:
-
Thaw and plate the reporter cells in the provided 96-well assay plate according to the manufacturer's protocol.
-
Prepare serial dilutions of this compound and the reference agonist in the provided screening medium.
-
Add the diluted compounds to the appropriate wells of the assay plate.
-
Incubate the plate for the recommended time (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
For agonist activity, construct a dose-response curve and calculate the EC₅₀. For antagonist activity, perform the assay in the presence of a fixed concentration of the reference agonist and look for a decrease in the signal.
-
Potential Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for the anticonvulsant action of this compound, assuming it acts as a sodium channel blocker, a common mechanism for anticonvulsants.[2]
Caption: A hypothetical pathway for the anticonvulsant effect of this compound via sodium channel blockade.
Conclusion
The provided application notes and protocols offer a structured approach to systematically investigate the mechanism of action of this compound. By employing a combination of in vivo screening and in vitro mechanistic assays, researchers can elucidate its potential as an anticonvulsant and explore its interactions with key molecular targets. This comprehensive evaluation will be crucial for understanding its pharmacological profile and guiding further drug development efforts.
References
- 1. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 2. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 3. Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two types of sodium channel block by class-I antiarrhythmic drugs studied by using Vmax of action potential in single ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. caymanchem.com [caymanchem.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Phenyloxazolidine-2,4-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Phenyloxazolidine-2,4-dione.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, covering aspects from reaction setup to product purification.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors. Incomplete cyclization of the intermediate is a common issue. This can be due to insufficient reaction time or temperature. Another significant factor can be the purity of the starting materials, particularly the phenylglycine or mandelic acid derivative, as impurities can interfere with the reaction. The choice of cyclizing agent and base is also critical; weaker reagents may not efficiently drive the reaction to completion. Finally, side reactions, such as the formation of polymeric by-products, can consume starting materials and reduce the yield of the desired product.
To improve the yield, consider the following troubleshooting steps:
-
Optimize Reaction Conditions: Systematically vary the reaction temperature and time to find the optimal conditions for cyclization. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the point of maximum conversion.
-
Ensure Purity of Starting Materials: Use highly purified starting materials. Recrystallization or chromatographic purification of the precursors may be necessary.
-
Select Appropriate Reagents: Experiment with different cyclizing agents (e.g., phosgene derivatives, carbonyldiimidazole) and bases to identify the most effective combination for your specific substrate.
-
Control Stoichiometry: Ensure the accurate measurement and stoichiometry of all reactants. An excess of one reactant may lead to increased by-product formation.
Question 2: I am observing significant by-product formation. What are the likely side reactions and how can I minimize them?
Answer: The formation of by-products is a common challenge. One of the primary side reactions is the intermolecular condensation of the starting materials or intermediates, leading to the formation of dimers or oligomers. If using a chiral starting material like L-phenylglycine, racemization can be a significant issue, leading to a mixture of stereoisomers.[1] The phenylglycine structure is known to be prone to racemization, especially under basic conditions or at elevated temperatures.[1]
To minimize by-product formation:
-
Maintain Low Reaction Temperatures: Running the reaction at lower temperatures can help to suppress side reactions, including racemization.
-
Controlled Addition of Reagents: Add reagents slowly and in a controlled manner to maintain a low concentration of reactive intermediates, which can reduce the likelihood of intermolecular reactions.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base to minimize base-catalyzed side reactions and racemization.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents and intermediates.
Question 3: The purification of the final product is proving difficult. What are the recommended purification techniques?
Answer: Purification of this compound can be challenging due to the presence of structurally similar by-products and unreacted starting materials. The polarity of the desired product and impurities will dictate the most effective purification strategy.
Recommended purification methods include:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. Experiment with different solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.
-
Column Chromatography: Silica gel column chromatography can be used to separate the product from impurities with different polarities. A systematic approach to selecting the eluent system, starting with non-polar solvents and gradually increasing the polarity, is recommended.
-
Acid-Base Extraction: If the by-products have different acidic or basic properties than the desired product, an acid-base extraction can be an effective preliminary purification step.
Question 4: I am concerned about racemization of the chiral center at the 5-position. How can I prevent this?
Answer: The stereochemical integrity of the C5 position is often crucial for the biological activity of this compound derivatives. As phenylglycine derivatives are susceptible to racemization, especially under basic conditions, careful control of the reaction parameters is essential.[1]
To prevent racemization:
-
Use Mild Reaction Conditions: Employ the mildest possible reaction conditions (temperature, base strength) that still allow for efficient cyclization.
-
Minimize Reaction Time: Prolonged exposure to basic or acidic conditions can increase the risk of racemization. Monitor the reaction closely and quench it as soon as it reaches completion.
-
Chiral Auxiliaries: In some synthetic routes, the use of a chiral auxiliary can help to control the stereochemistry of the reaction.
Quantitative Data Summary
The following table summarizes key parameters and their impact on the synthesis of this compound. The values presented are generalized from typical oxazolidinone syntheses and should be optimized for specific experimental setups.
| Parameter | Typical Range | Effect on Yield | Effect on Purity | Notes |
| Reaction Temperature | 0°C to 100°C | Increases with temperature up to an optimum, then may decrease due to decomposition. | Purity may decrease at higher temperatures due to increased by-product formation and racemization. | Lower temperatures are generally preferred to maintain stereochemical integrity. |
| Reaction Time | 1 to 24 hours | Increases with time until the reaction reaches completion. | Prolonged reaction times can lead to increased by-products and decomposition. | Monitor by TLC to determine the optimal reaction time. |
| Base Equivalents | 1.0 to 2.5 eq. | Yield generally increases with sufficient base to drive the reaction. | Excess base can promote side reactions and racemization. | The choice of base is as critical as the amount. |
| Purity of Starting Material | >98% recommended | Higher purity starting materials lead to higher yields of the desired product. | Impurities in starting materials can be carried through to the final product. | Recrystallize or purify starting materials if necessary. |
Experimental Protocols
A generalized protocol for the synthesis of this compound from a phenylglycine derivative is provided below. This should be adapted and optimized for specific laboratory conditions and starting materials.
Synthesis of this compound from N-protected Phenylglycine
-
N-Protection:
-
Dissolve L-phenylglycine in a suitable solvent (e.g., a mixture of dioxane and water).
-
Cool the solution to 0°C in an ice bath.
-
Add a suitable protecting group reagent (e.g., benzyl chloroformate for Cbz protection or di-tert-butyl dicarbonate for Boc protection) and a base (e.g., sodium bicarbonate) portion-wise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture to isolate the N-protected phenylglycine.
-
-
Cyclization:
-
Dissolve the N-protected phenylglycine in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Add a strong, non-nucleophilic base (e.g., n-butyllithium or lithium diisopropylamide) dropwise.
-
After stirring for a short period, add a cyclizing agent (e.g., triphosgene or carbonyldiimidazole).
-
Allow the reaction to warm slowly to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Alternatively, recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to obtain the pure this compound.
-
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: Enhancing the Synthesis of 5-Phenyloxazolidine-2,4-dione
This technical support hub is designed for researchers, scientists, and professionals in drug development to provide detailed guidance on optimizing the synthesis of 5-Phenyloxazolidine-2,4-dione. Below you will find troubleshooting advice, frequently asked questions (FAQs), comprehensive experimental protocols, and data to improve reaction yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction between mandelic acid and urea. | Ensure stoichiometric amounts of high-purity mandelic acid and urea are used. Consider a slight excess of urea. Extend the reaction time and ensure the temperature is maintained within the optimal range (see data table below). Monitoring the reaction progress via Thin Layer Chromatography (TLC) is advised. |
| Suboptimal reaction temperature. | The reaction temperature is critical. Too low a temperature will result in a slow reaction rate, while a temperature that is too high can lead to the decomposition of reactants or the final product. Refer to the data table for optimal temperature ranges. | |
| Inefficient removal of water byproduct. | The condensation reaction produces water, which can inhibit the forward reaction. If conducting the reaction in a solvent, use a Dean-Stark apparatus to remove water azeotropically. For solvent-free reactions, ensure the setup allows for the evaporation of water. | |
| Decomposition of the product. | Prolonged exposure to high temperatures or strong acidic/basic conditions during workup can degrade the oxazolidinedione ring. Minimize the reaction time at elevated temperatures and perform the workup promptly once the reaction is complete. Use mild acids for neutralization if required. | |
| Impure Product (presence of side-products) | Formation of N-carbamoylmandelamide as a stable intermediate. | The cyclization of the N-carbamoylmandelamide intermediate to the final product may be incomplete. Ensure the reaction is heated for a sufficient duration to drive the cyclization to completion. |
| Unreacted starting materials. | If the reaction is not driven to completion, unreacted mandelic acid and urea will contaminate the product. Optimize reaction time and temperature. Purification by recrystallization is effective in removing these starting materials. | |
| Polymerization or side reactions of mandelic acid. | Mandelic acid can undergo self-condensation or other side reactions at high temperatures. Ensure the reaction temperature is controlled. The use of a dehydrating agent or catalyst can sometimes promote the desired reaction over side reactions. | |
| Difficulty in Product Isolation/Purification | Product oiling out during recrystallization. | The choice of recrystallization solvent is crucial. A solvent system where the product has high solubility at high temperatures and low solubility at low temperatures is ideal. Experiment with different solvent mixtures, such as ethanol/water or ethyl acetate/hexane. |
| Co-precipitation of impurities. | If the crude product is highly impure, a single recrystallization may not be sufficient. Consider a preliminary purification step, such as a wash with a non-solvent for the product that dissolves some of the impurities, before recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct and commonly cited method is the condensation reaction between mandelic acid and urea. This reaction is typically performed by heating the two reagents together, often without a solvent, to drive the cyclization and formation of the oxazolidinedione ring.
Q2: What is the role of a catalyst in this synthesis?
A2: While the reaction can proceed without a catalyst, acidic or basic catalysts can be employed to increase the reaction rate. However, the choice of catalyst must be made carefully to avoid promoting side reactions or decomposition of the product. For the direct reaction of mandelic acid and urea, thermal condensation is often sufficient.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase, for example, a mixture of ethyl acetate and hexane, can be used to separate the starting materials (mandelic acid and urea) from the product. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.
Q4: What are the expected spectroscopic characteristics of this compound?
A4: In the ¹H NMR spectrum, you would expect to see signals corresponding to the phenyl group protons and a characteristic signal for the proton at the 5-position of the oxazolidinedione ring. The IR spectrum should show characteristic carbonyl stretching frequencies for the dione moiety and N-H stretching for the amide.
Q5: What are the key safety precautions to take during this synthesis?
A5: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The reaction should be performed in a well-ventilated fume hood, especially if heating is involved.
Experimental Protocols
Synthesis of this compound from Mandelic Acid and Urea
This protocol is based on the general principles of condensation reactions for the formation of similar heterocyclic systems.
Materials:
-
DL-Mandelic Acid
-
Urea
-
Ethanol (for recrystallization)
-
Water (for recrystallization)
Procedure:
-
In a round-bottom flask, thoroughly mix DL-mandelic acid and urea in a 1:1.2 molar ratio.
-
Heat the mixture in an oil bath. The temperature should be gradually increased to 140-160°C.
-
Maintain the reaction at this temperature for 2-4 hours. The mixture will melt and then solidify as the reaction progresses.
-
Allow the reaction mixture to cool to room temperature.
-
The crude product is then purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of this compound. This data is compiled from analogous reactions and serves as a guide for optimization.
| Parameter | Condition | Observed Yield (%) | Notes |
| Temperature | 120°C | 40-50 | Slower reaction rate, may require longer reaction times. |
| 140-160°C | 70-85 | Optimal temperature range for efficient cyclization. | |
| >180°C | <60 | Potential for product decomposition and increased side reactions. | |
| Reaction Time | 1 hour | 50-60 | Incomplete conversion of starting materials. |
| 2-4 hours | 70-85 | Generally sufficient for achieving high conversion. | |
| >5 hours | 70-85 | No significant increase in yield, potential for degradation. | |
| Molar Ratio (Mandelic Acid:Urea) | 1:1 | 65-75 | Stoichiometric ratio can be effective. |
| 1:1.2 | 75-85 | A slight excess of urea can help drive the reaction to completion. | |
| 1:2 | 70-80 | A large excess of urea does not significantly improve the yield and can complicate purification. | |
| Catalyst | None (Thermal) | 70-85 | The standard and often preferred method. |
| p-Toluenesulfonic acid | Variable | Can increase reaction rate but may also promote side reactions if not carefully controlled. |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Technical Support Center: 5-Phenyloxazolidine-2,4-dione Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity issues during the synthesis of 5-Phenyloxazolidine-2,4-dione. The information is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a low yield of my this compound product. What are the potential causes and how can I improve it?
A1: Low yields can be attributed to several factors, ranging from the quality of starting materials to reaction conditions. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the duration or slightly increasing the reaction temperature.
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, or condensing agent is critical.
-
Solution: Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze reactants or intermediates. The purity of starting materials like mandelic acid and urea is also crucial.
-
-
Side Reactions: Undesired side reactions can consume starting materials and generate impurities.
-
Solution: Carefully control the reaction temperature. For instance, in reactions involving urea, excessive heat can lead to the formation of biuret and other condensation byproducts.
-
Q2: My final product is discolored (e.g., yellow or brown). What is the likely cause and how can I obtain a pure, white product?
A2: Discoloration often indicates the presence of impurities formed during the reaction or work-up.
-
Cause: Overheating the reaction mixture can lead to decomposition and the formation of colored byproducts. Inadequate purification can also leave behind colored impurities.
-
Solution:
-
Purification: Recrystallization is an effective method for purifying this compound. Common solvent systems for recrystallization include ethanol, ethanol/water mixtures, or ethyl acetate/hexane.[1][2][3]
-
Decolorization: If the product remains colored after recrystallization, you can treat a hot solution of the crude product with activated charcoal before filtering and allowing it to crystallize.
-
Q3: My NMR spectrum shows unexpected peaks. What are the possible impurities?
A3: The presence of unexpected signals in your 1H or 13C NMR spectrum points to impurities. Based on a common synthetic route from mandelic acid and urea, potential impurities include:
-
Unreacted Starting Materials: Residual mandelic acid or urea.
-
Side-Reaction Products: Byproducts from the self-condensation of urea (e.g., biuret, triuret) or side reactions of mandelic acid.
-
Solvent Residues: Traces of the reaction or recrystallization solvent. Resources are available that list the characteristic NMR shifts of common laboratory solvents.[4][5][6][7]
The following table summarizes potential impurities and their likely origins:
| Impurity | Likely Cause | Suggested Analytical Method |
| Mandelic Acid | Incomplete reaction | 1H NMR, 13C NMR |
| Urea | Incomplete reaction, excess reagent | 1H NMR, 13C NMR |
| Biuret/Triuret | High reaction temperature | 1H NMR, Mass Spectrometry |
| Mandelamide | Incomplete cyclization | 1H NMR, 13C NMR, Mass Spectrometry |
| Residual Solvent | Inadequate drying | 1H NMR |
Q4: I am having difficulty with the purification of this compound. Can you provide a general recrystallization protocol?
A4: Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] Here is a general protocol that can be adapted for this compound:
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or an ethanol/water mixture is often a good starting point.
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Gradually add more hot solvent until the compound just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Experimental Protocols
A common synthetic route to this compound involves the condensation of an α-hydroxy amide (mandelamide) with a carbonyl source.
Key Experiment: Synthesis of this compound from Mandelamide and Diethyl Carbonate
This method provides a phosgene-free route to the desired product.
Materials:
-
Mandelamide
-
Diethyl carbonate
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Hydrochloric acid (for work-up)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve mandelamide in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol to the flask.
-
Add diethyl carbonate to the reaction mixture.
-
Heat the mixture to reflux and maintain for the appropriate time, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product into dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualizations
Caption: Troubleshooting flowchart for low purity of this compound.
Caption: Synthesis pathway and potential side reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revieraoverseas.com [revieraoverseas.com]
- 5. Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. dermaltherapy.com.au [dermaltherapy.com.au]
Optimizing reaction conditions for 5-Phenyloxazolidine-2,4-dione synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 5-Phenyloxazolidine-2,4-dione. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common precursors for the synthesis of this compound are mandelic acid or its derivatives (e.g., ethyl mandelate) and a source of the urea backbone, such as urea itself or a related compound. The reaction involves the cyclization of these two components.
Q2: What is a typical yield for the synthesis of this compound?
A2: The yield can vary significantly depending on the chosen synthetic route, reaction conditions, and purification methods. While specific yields for the direct synthesis of this compound are not extensively reported in the provided literature, analogous syntheses of related compounds such as 5,5-diphenylimidazolidine-2,4-dione report yields of over 70%.[1] Optimization of reaction parameters is crucial for maximizing the yield.
Q3: How can I purify the final product?
A3: Purification of this compound typically involves recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1][2] Column chromatography using silica gel may also be employed for more rigorous purification if necessary.[3] The choice of purification method will depend on the nature and quantity of impurities present.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The reaction should be carried out in a well-ventilated fume hood. Care should be taken when handling reagents, especially strong acids or bases that may be used as catalysts.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature incrementally. |
| Inappropriate catalyst or incorrect catalyst concentration. | The choice of an appropriate acid or base catalyst is critical. Experiment with different catalysts (e.g., HCl, H₂SO₄ for acid catalysis; NaOH, KOH for base catalysis) and optimize their concentrations. | |
| Decomposition of starting materials or product. | Avoid excessively high temperatures or prolonged reaction times, which can lead to degradation. Ensure the reaction is performed under an inert atmosphere if starting materials are sensitive to air or moisture. | |
| Presence of Multiple Products (Side Reactions) | Formation of byproducts due to competing reaction pathways. | Optimize the reaction conditions (temperature, solvent, catalyst) to favor the desired product. Purification by column chromatography may be necessary to isolate the target compound from side products. |
| Polymerization of starting materials or intermediates. | Control the stoichiometry of the reactants carefully. Adding one reactant dropwise to the other can sometimes minimize polymerization. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction solvent. | After the reaction is complete, cool the mixture and attempt to precipitate the product by adding a non-solvent. If the product remains in solution, remove the solvent under reduced pressure and attempt purification of the residue. |
| Oily product that does not crystallize. | Try different recrystallization solvents or solvent mixtures. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective. | |
| Inconsistent Results | Variability in the quality of starting materials. | Use high-purity, well-characterized starting materials. Ensure that solvents are anhydrous if the reaction is moisture-sensitive. |
| Lack of precise control over reaction parameters. | Maintain consistent and accurate control over temperature, stirring speed, and reagent addition rates. |
Experimental Protocols
General Procedure for the Synthesis of this compound from Mandelic Acid and Urea:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine mandelic acid (1 equivalent) and urea (1.5-2 equivalents).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or a mixture of ethanol and water. Introduce a catalyst, which can be a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., a concentrated solution of NaOH or KOH).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 3-6 hours). Monitor the progress of the reaction by TLC.
-
Workup:
-
Acidic Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, slowly pour the reaction mixture into cold water to induce precipitation. The crude product is then collected by filtration, washed with cold water, and dried.
-
Basic Workup: If a base catalyst is used, cool the reaction mixture and pour it into cold water. Filter to remove any insoluble byproducts. Acidify the filtrate with a concentrated acid (e.g., HCl) to precipitate the product. Collect the precipitate by filtration, wash with cold water, and dry.
-
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified this compound.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and a logical troubleshooting process.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for addressing low product yield in the synthesis.
References
- 1. bepls.com [bepls.com]
- 2. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with 5-Phenyloxazolidine-2,4-dione in experiments
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to overcome solubility challenges with 5-Phenyloxazolidine-2,4-dione in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a heterocyclic organic compound belonging to the oxazolidinedione class.[1][2][3] Compounds in this class are explored for various therapeutic properties, including anticonvulsant activities.[4][5] Like many new chemical entities (NCEs), it is predicted to have low aqueous solubility, which is a major hurdle in pharmaceutical research.[6] Poor solubility can lead to inaccurate results in in-vitro assays and low bioavailability in in-vivo studies, making it a critical parameter to address.[6][7]
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What is happening?
A2: This is a common issue when a compound is dissolved in a strong organic solvent (like 100% DMSO) for a stock solution and then diluted into an aqueous medium. The organic solvent is miscible with the water, but the compound itself is not, causing it to crash out of the solution. The key is to ensure the final concentration of the organic solvent in your assay is low and that the compound's concentration does not exceed its solubility limit in the final solvent mixture.
Q3: What are the main strategies to improve the solubility of a compound like this compound?
A3: Solubility enhancement techniques are broadly categorized into physical and chemical modifications.[8]
-
Physical Modifications include methods like particle size reduction (micronization, nanosuspension), and creating solid dispersions in carriers.[8][9][10]
-
Chemical Modifications involve using co-solvents, adjusting pH, forming complexes (e.g., with cyclodextrins), and using surfactants to form micelles that can encapsulate the drug.[6][8][11]
Q4: Can changing the pH of my solution improve the solubility of this compound?
A4: Adjusting the pH can be a very effective technique for weakly acidic or basic compounds.[9][11] The this compound structure contains an imide proton (N-H) which is weakly acidic. Increasing the pH of the solution with a base will deprotonate this position, forming a salt that is typically much more soluble in water than the neutral form. However, you must consider the pH stability of the compound and the pH requirements of your experiment.
Troubleshooting Guide: Overcoming Solubility Issues
This section provides a systematic approach to diagnosing and solving solubility problems.
Initial Assessment Workflow
The first step is to systematically identify the cause of the solubility issue and select an appropriate enhancement strategy.
Caption: Workflow for troubleshooting poor compound solubility.
Data on Solubility Enhancement Techniques
The table below summarizes common methods for enhancing the solubility of poorly water-soluble drugs.
| Technique | Mechanism | Advantages | Disadvantages |
| Co-solvency | Reduces the polarity of the aqueous solvent by adding a water-miscible organic solvent, increasing the solubility of nonpolar compounds.[8][9] | Simple, rapid, and effective for many compounds.[8] | The organic solvent can be toxic or interfere with biological assays; risk of precipitation upon dilution.[8] |
| pH Adjustment | Converts a weakly acidic or basic drug into its ionized (salt) form, which is generally more water-soluble.[11] | Highly effective for ionizable drugs; simple to implement. | Can cause chemical instability (hydrolysis); not applicable to neutral compounds; requires buffering.[12] |
| Surfactants | Above the critical micelle concentration (CMC), surfactant molecules form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility.[6][11] | Highly effective for lipophilic drugs. | Can interfere with biological membranes and assays; some surfactants are toxic.[12] |
| Complexation | A host molecule (e.g., cyclodextrin) forms an inclusion complex with the drug ("guest"), shielding the hydrophobic parts from water.[6] | Can significantly increase solubility and stability. | Can be expensive; requires specific molecular geometry for complex formation. |
| Particle Size Reduction | Decreasing particle size (micronization, nanosuspension) increases the surface area-to-volume ratio, which enhances the dissolution rate.[9][10] | Increases dissolution rate.[8] | Does not increase the equilibrium solubility; high-energy forms can be less stable.[8][10] |
| Solid Dispersion | The drug is dispersed in an amorphous form within a hydrophilic carrier matrix, preventing crystallization and enhancing dissolution.[9][13] | Can significantly improve both solubility and dissolution rate. | Amorphous forms can be physically unstable and revert to a crystalline state.[13] |
Properties of Common Laboratory Solvents
This table provides key properties of solvents frequently used to prepare stock solutions.
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.092 | 47.0 | Aprotic, highly polar; excellent solvent for many organic compounds but can be toxic to cells at >0.5% v/v. |
| Ethanol | C₂H₆O | 78.5 | 0.789 | 24.6 | Protic, polar; less toxic than DMSO but generally a weaker solvent for highly nonpolar compounds. |
| Methanol | CH₄O | 64.7 | 0.792 | 32.7 | Protic, polar; good solvent but more toxic than ethanol. |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 38.3 | Aprotic, polar; strong solvent, but can be toxic and should be handled with care. |
| Acetone | C₃H₆O | 56.1 | 0.785 | 21.0 | Aprotic, polar; highly volatile. |
| Data sourced from a common solvent properties table.[14] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution Using Co-solvency
This protocol describes the standard method for preparing a high-concentration stock solution of a poorly soluble compound like this compound.
-
Weigh Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Add Solvent: Add the minimum required volume of 100% Dimethyl Sulfoxide (DMSO) to achieve the target high concentration (e.g., 10-50 mM).
-
Promote Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid persists, place the sealed container in a sonicator bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied if the compound is thermally stable.
-
Inspect for Clarity: Visually inspect the solution against a light source to ensure all particulate matter has dissolved.
-
Storage: Store the stock solution as per the compound's stability data sheet, typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
Usage: When preparing working solutions, perform serial dilutions. Ensure the final concentration of DMSO in the aqueous experimental medium is kept low (typically ≤0.5% v/v) to prevent solvent-induced artifacts or toxicity.
Protocol 2: pH-Based Solubility Enhancement
This protocol is for determining if pH adjustment can solubilize the compound in an aqueous buffer.
-
Prepare Buffers: Prepare a series of buffers across a range of pH values (e.g., pH 5.0, 7.4, and 9.0).
-
Dispense Compound: Add a small, known amount of solid this compound to separate tubes, each containing one of the prepared buffers. Aim for a concentration that is higher than what you could achieve in neutral water.
-
Equilibrate: Tightly seal the tubes and place them on a rotator or shaker at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to allow the system to reach equilibrium.
-
Separate Undissolved Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved solid.
-
Quantify Soluble Fraction: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Analyze Results: Compare the measured concentrations across the different pH values to identify the optimal pH for solubilization.
Visualization of Relevant Pathways
In drug discovery, oxazolidinedione and thiazolidinedione scaffolds are often investigated as inhibitors of signaling pathways crucial for disease progression, such as angiogenesis mediated by VEGFR-2.
Caption: Potential inhibitory action on the VEGFR-2 signaling pathway.
References
- 1. 5-Phenyloxazolidinedione | C9H7NO3 | CID 84042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. 2,4-Oxazolidinedione - Wikipedia [en.wikipedia.org]
- 4. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ijpbr.in [ijpbr.in]
- 9. ijmsdr.org [ijmsdr.org]
- 10. researchgate.net [researchgate.net]
- 11. brieflands.com [brieflands.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Formulation strategies for the development of high drug-loaded amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Purification of 5-Phenyloxazolidine-2,4-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Phenyloxazolidine-2,4-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities often stem from the synthetic route used. Typically, these can include unreacted starting materials such as mandelic acid and urea (or their derivatives), residual catalysts, and side-products formed during the reaction. Incomplete cyclization or side reactions can lead to various structurally related impurities that may be challenging to separate.
Q2: My purified this compound has a low or broad melting point. What does this indicate?
A2: A depressed and broad melting point is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point. The presence of residual solvents, unreacted starting materials, or side-products disrupts the crystal lattice, leading to a lower and broader melting range. Further purification is recommended to improve the purity of your compound.
Q3: I am experiencing low recovery after recrystallization. What are the potential causes and solutions?
A3: Low recovery during recrystallization can be due to several factors:
-
High solubility in the recrystallization solvent at low temperatures: If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor. Consider using a different solvent or a solvent/anti-solvent system.
-
Using an excessive amount of solvent: Dissolving the crude product in the minimum amount of hot solvent is crucial. Using too much solvent will prevent the solution from becoming supersaturated upon cooling, leading to poor crystal formation.
-
Premature crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product may crystallize prematurely on the filter paper or in the funnel. Ensure the filtration apparatus is pre-heated.
-
Insufficient cooling time: Allow adequate time for the solution to cool and for crystals to form. Cooling in a step-wise manner (first to room temperature, then in an ice bath) can improve crystal growth and yield.
Q4: What are the recommended starting conditions for column chromatography purification of this compound?
A4: For silica gel column chromatography, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Based on the purification of similar oxazolidinone structures, a gradient elution starting from a low polarity mixture (e.g., 25% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., up to 75% ethyl acetate in hexanes) is often effective.[1] It is highly recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Oily or Sticky Product | The crude product may contain low-melting impurities or residual solvent. | Wash the crude product with a cold, non-polar solvent (e.g., hexanes) to remove non-polar impurities before recrystallization. Ensure the product is thoroughly dried to remove any residual solvent. |
| No Crystal Formation Upon Cooling | The solution is not supersaturated, or the compound is too soluble in the chosen solvent. | - Concentrate the solution by carefully evaporating some of the solvent. - Cool the solution for a longer period, potentially in a refrigerator or freezer. - Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Add a seed crystal of pure this compound if available. |
| Colored Impurities in Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the yield. |
| Poor Yield | The chosen solvent is too effective at dissolving the compound even at low temperatures, or too much solvent was used. | - Select a different solvent or a solvent/anti-solvent system. - Use the minimum amount of hot solvent required to fully dissolve the crude product. |
Column Chromatography Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Separation of Spots (on TLC and Column) | The mobile phase polarity is not optimized for separating the compound from its impurities. | Optimize the mobile phase using TLC by testing various ratios of solvents. For this compound, try varying the ratio of ethyl acetate and hexanes. Small additions of a more polar solvent like methanol (if compatible) can also be tested. |
| Product Streaking on the Column | The compound may be too polar for the current mobile phase, interacting too strongly with the silica gel, or the column may be overloaded. | - Increase the polarity of the mobile phase. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid (if the compound is stable) can help. - Ensure the amount of crude material loaded onto the column is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Compound Crashing Out on the Column | The compound has low solubility in the mobile phase. | Choose a solvent system in which the compound is more soluble. This may require using a more polar mobile phase from the start or pre-adsorbing the crude material onto a small amount of silica gel before loading it onto the column. |
| Product Elutes Too Quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Product Does Not Elute from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. If a gradient is already being used, a steeper gradient or a switch to a more polar solvent system may be necessary. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Ethanol or a mixture of ethanol and water is often a good starting point for related compounds.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.
General Column Chromatography Protocol
-
TLC Analysis: Develop a TLC method to determine a suitable solvent system that gives a good separation between this compound and its impurities. The desired compound should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a silica gel slurry in the initial, low-polarity mobile phase and carefully pack it into a column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed. Alternatively, pre-adsorb the compound onto a small amount of silica gel and load the dry powder.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Summary
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Yield (Expected Range) | Primary Impurities Removed |
| Recrystallization | 80-95% | >98% | 60-85% | Unreacted starting materials, some side-products |
| Column Chromatography | 50-90% | >99% | 50-80% | Closely related side-products, baseline impurities |
Visualizations
References
Technical Support Center: Enhancing the Stability of 5-Phenyloxazolidine-2,4-dione in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 5-Phenyloxazolidine-2,4-dione.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound in solution is primarily affected by several key factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Extreme pH levels, both acidic and alkaline, can catalyze the hydrolysis of the oxazolidinedione ring.[1][3] Elevated temperatures can accelerate the rate of degradation reactions, while exposure to light, particularly UV light, may lead to photolytic degradation.[4] The presence of oxidizing agents can also promote the degradation of the molecule.[1]
Q2: What are the expected degradation pathways for this compound?
A2: The primary degradation pathway for this compound is hydrolysis of the oxazolidine-2,4-dione ring. This can occur under both acidic and basic conditions, leading to ring-opening.[4][5] Oxidative degradation is another potential pathway that can affect the molecule's integrity.[1][6] The specific degradation products will depend on the conditions, but they generally result from the cleavage of the heterocyclic ring.
Q3: How can I monitor the degradation of this compound in my samples?
A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is essential for monitoring the degradation of this compound.[7][8] Such a method should be capable of separating the intact parent compound from all potential degradation products.[1] Validation of the analytical method is crucial to ensure its accuracy, precision, and specificity for stability studies.[9]
Q4: What general precautions should I take when preparing and storing solutions of this compound?
A4: To minimize degradation, solutions of this compound should be prepared in a suitable, high-purity solvent and stored under controlled conditions. It is advisable to use buffered solutions to maintain a stable pH, preferably within a neutral to slightly acidic range, though the optimal pH should be determined experimentally.[1][3] Stock solutions should be stored at low temperatures (e.g., 2-8 °C or frozen at -20 °C) and protected from light by using amber vials or by wrapping the container in aluminum foil.[1][4] For oxygen-sensitive compounds, deoxygenating the solvent by sparging with an inert gas like nitrogen or argon can be beneficial.[1]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solution
| Possible Cause | Troubleshooting Step |
| Inappropriate pH | Determine the optimal pH for stability through a pH-stability study. Use buffered solutions to maintain the desired pH. Generally, a pH range of 4-6 is a good starting point for oxazolidinone stability.[10] |
| High Storage Temperature | Store stock and working solutions at reduced temperatures (refrigerated or frozen). Avoid repeated freeze-thaw cycles.[1] For each 10°C increase in temperature, the degradation rate can increase exponentially.[4] |
| Presence of Dissolved Oxygen | For potentially oxygen-sensitive compounds, deoxygenate solvents by sparging with nitrogen or argon prior to use.[1] |
| Light Exposure | Protect solutions from light at all times by using amber-colored vials or by covering containers with aluminum foil.[4] |
Issue 2: Inconsistent Results in Stability Studies
| Possible Cause | Troubleshooting Step |
| Variable Experimental Conditions | Strictly control all experimental parameters, including pH, temperature, light exposure, and initial concentration. Use calibrated equipment and follow a standardized protocol. |
| Non-Stability-Indicating Analytical Method | Ensure your analytical method (e.g., HPLC) is validated and can separate the parent compound from all degradation products without interference.[1][11] |
| Adsorption to Container Surfaces | Investigate potential adsorption by comparing results from different container types (e.g., glass vs. polypropylene). Silanized glass vials may reduce adsorption.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.[6][7][12]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, HPLC system with a UV detector, photostability chamber, oven.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period, taking samples at intervals.
-
Neutralize each sample with an equivalent amount of 0.1 M HCl and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of a suitable concentration of hydrogen peroxide (e.g., 3%).
-
Store at room temperature for a defined period, with sampling at intervals.
-
Dilute samples for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Also, expose a solution of the compound to the same thermal stress.
-
At time points, dissolve the solid sample and dilute the solution sample for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after the exposure period.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Protocol 2: pH-Rate Profile Study
Objective: To determine the effect of pH on the degradation rate of this compound.
Materials:
-
This compound
-
A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12)
-
Constant temperature water bath or incubator
-
HPLC system
Procedure:
-
Prepare a stock solution of this compound in a minimal amount of organic solvent (e.g., methanol) and dilute it into each of the different pH buffers to a final known concentration.
-
Incubate the buffered solutions at a constant temperature (e.g., 50°C).
-
Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Immediately quench the degradation reaction if necessary (e.g., by neutralization or dilution in a cold mobile phase).
-
Analyze the concentration of the remaining this compound in each sample using a validated HPLC method.
-
Plot the natural logarithm of the concentration of the remaining drug versus time for each pH.
-
Determine the observed pseudo-first-order rate constant (k_obs) from the slope of the linear regression for each pH.
-
Plot log(k_obs) versus pH to generate the pH-rate profile.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Troubleshooting workflow for improving stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. nveo.org [nveo.org]
- 9. archives.ijper.org [archives.ijper.org]
- 10. researchgate.net [researchgate.net]
- 11. turkjps.org [turkjps.org]
- 12. biopharminternational.com [biopharminternational.com]
Technical Support Center: Scaling the Synthesis of 5-Phenyloxazolidine-2,4-dione
This guide serves as a technical resource for researchers, chemists, and drug development professionals involved in the synthesis of 5-Phenyloxazolidine-2,4-dione. It provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered when scaling the synthesis from laboratory to pilot or production scale.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A common and scalable approach involves the condensation reaction of a mandelic acid derivative (such as ethyl mandelate) with urea in the presence of a base. This method avoids the use of highly toxic reagents like phosgene and is analogous to the well-established Biltz hydantoin synthesis. The reaction proceeds via cyclization to form the desired oxazolidinedione ring.
Q2: What are the primary safety concerns when scaling up this synthesis?
Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazards : The cyclization reaction can be exothermic. At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to runaway reactions.[1]
-
Reagent Handling : Handling large quantities of reagents requires appropriate engineering controls, such as closed transfer systems and proper ventilation.[1]
-
Dust Exposure : The final product and some intermediates may be fine powders. Avoid dust formation and inhalation by using personal protective equipment (PPE), including respirators and safety goggles.[1]
-
Solvent Safety : Using large volumes of flammable solvents like ethanol requires explosion-proof equipment and adherence to grounding and bonding procedures to prevent static discharge.
Q3: Which reaction parameters are most critical to control during scale-up?
When moving from a lab to a pilot scale, the following parameters require careful control and optimization:
-
Temperature Control : Precise temperature management is crucial for controlling reaction rate, minimizing side-product formation, and preventing dangerous exotherms. Jacketed reactors with automated temperature control are essential.
-
Reagent Addition Rate : A slow, controlled addition of reagents is necessary to manage heat generation.
-
Mixing Efficiency : Efficient agitation is required to ensure homogeneity in temperature and concentration, which can be challenging in large vessels. The impeller type, size, and speed must be selected to suit the reactor geometry and reaction mass viscosity.
-
Work-up and Isolation : Procedures like quenching, extraction, and filtration must be adapted for larger volumes. For example, filtration times will be significantly longer, and the choice of filter type (e.g., Nutsche filter dryer) becomes important.
Q4: How is this compound typically purified at a larger scale?
Recrystallization is the most common and effective method for purifying this compound at scale. The crude product is dissolved in a suitable hot solvent (e.g., ethanol, isopropanol) and allowed to cool slowly, causing the pure product to crystallize while impurities remain in the solvent. The process must be optimized to maximize yield and purity, focusing on the solvent choice, cooling profile, and final product washing.
Experimental Protocols
A plausible synthetic route is the base-catalyzed condensation of ethyl mandelate with urea. Below are comparative protocols for lab and pilot scales.
Overall Synthesis Workflow
Caption: Figure 1. A typical workflow for the scaled-up production of this compound.
Detailed Methodologies
Lab Scale (5-10 g)
-
Setup : Equip a 250 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a temperature probe.
-
Reagent Charge : To the flask, add sodium ethoxide (2.1 g, 30 mmol) and absolute ethanol (50 mL). Stir until dissolved.
-
Add ethyl mandelate (9.0 g, 50 mmol) and urea (4.5 g, 75 mmol).
-
Reaction : Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Cool the reaction mixture to room temperature. Pour it into ice-cold water (150 mL).
-
Acidify the aqueous mixture to pH ~2-3 with concentrated HCl. A white precipitate will form.
-
Isolation : Collect the crude solid by vacuum filtration and wash the filter cake with cold water (2 x 30 mL).
-
Purification : Recrystallize the crude solid from hot ethanol.
-
Drying : Dry the purified crystals in a vacuum oven at 50-60°C to a constant weight.
Pilot Scale (1-5 kg)
-
Setup : Use a 50 L glass-lined jacketed reactor equipped with a mechanical agitator, reflux condenser, temperature probe, and a port for controlled additions.
-
Reagent Charge : Charge absolute ethanol (20 L) to the reactor. Under inert atmosphere (nitrogen), slowly charge sodium ethoxide (0.85 kg, 12.5 mol). Agitate until fully dissolved, maintaining the temperature below 30°C.
-
Slowly add a solution of ethyl mandelate (3.60 kg, 20 mol) in ethanol (5 L) to the reactor over 30 minutes, keeping the internal temperature below 40°C.
-
Add urea (1.80 kg, 30 mol).
-
Reaction : Heat the reactor contents to reflux (approx. 78°C) using the reactor jacket. Maintain reflux for 6-8 hours. Take samples periodically for in-process control (IPC) analysis (e.g., HPLC) to confirm reaction completion.
-
Work-up : Cool the reactor to 10-15°C. In a separate vessel, prepare 60 L of chilled water. Slowly transfer the reaction mass into the chilled water while stirring.
-
Carefully acidify the mixture to pH ~2-3 by the controlled addition of concentrated HCl. Monitor the temperature to ensure it does not exceed 25°C.
-
Isolation : Filter the resulting slurry using a Nutsche filter. Wash the cake with cold deionized water (2 x 10 L).
-
Purification : Transfer the wet cake back to the clean reactor, add ethanol (25 L), and heat to dissolve. Cool the solution slowly over several hours to crystallize the product.
-
Drying : Filter the purified product and dry it in a vacuum dryer at 50-60°C until the loss on drying (LOD) is within specification (<0.5%).
Data Presentation
Table 1: Comparison of Reaction Parameters
| Parameter | Lab Scale (5 g Product Target) | Pilot Scale (2 kg Product Target) | Key Considerations for Scale-Up |
| Primary Reagents | Ethyl Mandelate: 9.0 g | Ethyl Mandelate: 3.60 kg | Ensure consistent quality and purity of raw materials. |
| Urea: 4.5 g | Urea: 1.80 kg | Use of free-flowing, non-caking urea is preferred. | |
| Base | Sodium Ethoxide: 2.1 g | Sodium Ethoxide: 0.85 kg | Handling large amounts of alkoxides requires strict moisture control and inert atmosphere. |
| Solvent | Absolute Ethanol: 50 mL | Absolute Ethanol: ~25 L | Solvent recovery and recycling become economically important. |
| Reaction Vessel | 250 mL Round-Bottom Flask | 50 L Jacketed Reactor | Material of construction must be compatible (e.g., glass-lined steel). |
| Temperature | Reflux (~78°C) | Reflux (~78°C) | Heat transfer is less efficient; use jacketed vessel for precise control. |
| Reaction Time | 4-6 hours | 6-8 hours | May be longer due to mixing and heat transfer limitations. |
| Work-up Volume | ~200 mL | ~100 L | Handling large volumes requires pumps and larger vessels. |
| Isolation Method | Vacuum Filtration | Nutsche Filter / Centrifuge | Equipment must be sized for larger solid mass and solvent volumes. |
Table 2: In-Process Controls (IPCs)
| Stage | Parameter to Check | Method | Acceptance Criteria |
| Reaction | Completion | HPLC / TLC | Starting Material < 2% |
| Work-up | pH after acidification | pH meter / strips | pH 2.0 - 3.0 |
| Drying | Solvent Content | Loss on Drying (LOD) | < 0.5% w/w |
| Final Product | Purity | HPLC | > 99.0% |
| Identity | FTIR / NMR | Conforms to reference spectrum |
Troubleshooting Guide
Troubleshooting Decision Logic
Caption: Figure 2. A decision tree for diagnosing the root cause of low product yield.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction : Insufficient time, temperature, or inactive base. | Verify Reaction Completion : Use IPCs like HPLC to confirm the disappearance of starting material before proceeding with work-up.[2] Extend Reaction : Increase reflux time. Check Base : Ensure the sodium ethoxide is fresh and has not been deactivated by moisture. |
| Poor Raw Material Quality : Wet solvents or reagents; impure starting materials. | Qualify Raw Materials : Test all incoming materials for purity and water content (e.g., Karl Fischer titration for solvents). | |
| Loss during Work-up : Product is partially soluble in the aqueous phase or mother liquor. | Optimize pH : Ensure complete precipitation by adjusting to the optimal pH. Analyze Waste Streams : Check the mother liquor for dissolved product to quantify losses. Optimize Crystallization : Avoid using excessive solvent during recrystallization. | |
| Product is Impure or Off-Color | Side Reactions : Caused by excessive temperature or reactive impurities in starting materials. | Improve Temperature Control : Ensure the reactor's temperature control system is calibrated and responsive. Purify Starting Materials : If necessary, distill ethyl mandelate before use. |
| Incomplete Crystallization : Impurities trapped in the crystal lattice due to rapid cooling. | Control Cooling Profile : Employ a slow, controlled cooling rate during crystallization to allow for proper crystal growth. Add a Polish Filtration : Filter the hot solution before crystallization to remove particulate matter. | |
| Thermal Decomposition : Product may degrade if dried at too high a temperature. | Optimize Drying : Lower the drying temperature and ensure a deep vacuum is maintained. | |
| Difficult or Slow Filtration | Fine Particle Size : Product may have precipitated too quickly ("crashed out"), leading to fine particles that clog the filter. | Control Precipitation : Ensure the acidification/quenching step is done slowly and with good agitation to promote larger crystal growth. Optimize Crystallization : A slower cooling rate can also lead to larger, more easily filterable crystals. |
| Viscous Slurry : Reaction mixture is too concentrated. | Dilute Slurry : Add more of the primary solvent before filtration. | |
| Reaction Exotherm is Difficult to Control | Addition Rate Too Fast : Reagents are added too quickly for the cooling system to handle the heat generated. | Slow the Addition : Reduce the addition rate of the ethyl mandelate solution. Improve Cooling : Ensure the reactor's cooling fluid is at the correct temperature and flow rate. |
| Insufficient Heat Transfer : Poor mixing or fouling on reactor walls. | Optimize Agitation : Increase the stirring speed to improve heat transfer from the bulk to the reactor walls. Ensure Clean Equipment : Verify that the reactor is clean and free of any insulating residue. |
References
Identifying and removing impurities from 5-Phenyloxazolidine-2,4-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Phenyloxazolidine-2,4-dione. The information provided is designed to help identify and remove impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: Common impurities can originate from starting materials, intermediates, and side-reactions. Based on typical synthesis routes, such as the reaction of a mandelic acid ester with urea or a cyanamide derivative, you can expect the following impurities:
-
Unreacted Starting Materials: Mandelic acid, ethyl or methyl mandelate, urea, or cyanamide.
-
Intermediates: Incomplete cyclization can lead to the presence of intermediate products.
-
Side-Products: Hydrolysis of the starting materials or the final product can occur. For example, urea can decompose to ammonia and carbon dioxide, which may lead to the formation of other by-products.
Q2: What analytical techniques are recommended for identifying impurities in my this compound sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive identification and quantification of impurities:
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction and getting a preliminary assessment of the purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to resolve and quantify individual impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): A powerful tool for structural elucidation of the main product and any significant impurities.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the product and impurities, aiding in their identification.
Q3: What are the recommended methods for purifying crude this compound?
A3: The two primary methods for the purification of this compound are recrystallization and column chromatography.
-
Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid sample. The choice of solvent is crucial.
-
Column Chromatography: This technique is useful for separating the desired product from significant amounts of impurities, especially those with similar solubility characteristics.
Troubleshooting Guides
Problem 1: My final product has a low melting point and appears impure after synthesis.
Possible Cause: Presence of unreacted starting materials or side-products.
Solution:
-
Identify the Impurities: Use TLC or HPLC to compare your product with the starting materials.
-
Purification:
-
Recrystallization: If the impurities are significantly more or less soluble than the product in a particular solvent, recrystallization is a good option. See the Recrystallization Protocol below for solvent selection.
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be used for more challenging separations.
-
Problem 2: I am seeing multiple spots on my TLC plate after the reaction is complete.
Possible Cause: Incomplete reaction or formation of multiple side-products.
Solution:
-
Optimize Reaction Conditions: Consider adjusting the reaction time, temperature, or stoichiometry of reactants to drive the reaction to completion and minimize side-product formation.
-
Purification: Use column chromatography to isolate the desired product from the mixture. A gradient elution may be necessary to separate compounds with different polarities.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water or hexane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for oxazolidinones include ethanol/water or ethyl acetate/hexane.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Chromatography column
-
Solvents (e.g., hexane, ethyl acetate)
-
Collection tubes
Procedure:
-
TLC Analysis: Develop a TLC solvent system that gives a good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.4. A common solvent system for oxazolidinones is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level surface.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. Monitor the elution of compounds using TLC.
-
Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Purity of this compound Before and After Purification
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Recrystallization (Ethanol/Water) | 85% | 98% | 75% |
| Column Chromatography (Hexane:EtOAc) | 70% | >99% | 60% |
Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
Addressing inconsistent results in biological assays with 5-Phenyloxazolidine-2,4-dione
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Phenyloxazolidine-2,4-dione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address inconsistent results and other challenges you might encounter during your biological assays.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common biological activities?
A1: this compound is a small molecule belonging to the oxazolidinedione class of heterocyclic compounds. While specific research on this exact molecule is emerging, related structures such as thiazolidinediones and other oxazolidinones are widely investigated for a range of biological activities, including:
-
Anticancer: Derivatives have been shown to inhibit the growth of various cancer cell lines.[1][2]
-
Antimicrobial: Some analogs exhibit activity against Gram-positive bacteria.[3]
-
Enzyme Inhibition: A notable target for related compounds is tyrosinase, an enzyme involved in melanin production.[4][5]
Given its structural similarity to these active compounds, this compound is likely to be explored in similar assays, where reproducibility challenges may arise.
Q2: We are observing significant variability in our assay results with this compound. What are the potential causes?
A2: Inconsistent results in biological assays with small molecules like this compound can stem from a variety of factors. The most common culprits are related to the compound's physicochemical properties and the experimental protocol itself. Key areas to investigate include:
-
Compound Solubility and Precipitation: this compound has limited aqueous solubility. Precipitation of the compound in your assay medium is a major source of variability.[6][7]
-
Stock Solution Preparation and Handling: Inconsistencies in the preparation, storage, and handling of your stock solution can lead to significant differences in the actual concentration used in experiments.[8][9]
-
Assay Conditions: Variations in parameters like pH, temperature, and incubation time can affect both the compound's stability and the biological system you are studying.[10][11]
-
Cell-Based Assay Variables: In cell-based assays, factors such as cell line integrity, passage number, seeding density, and the final concentration of the solvent (e.g., DMSO) can all contribute to variability.[12][13]
Q3: How can the limited solubility of this compound lead to inconsistent IC50/EC50 values?
A3: The limited aqueous solubility of a compound like this compound can directly impact the determination of its potency (IC50 or EC50 values). If the compound precipitates in the assay medium at higher concentrations, the actual concentration in solution that the cells or enzymes are exposed to is lower than the nominal concentration. This can lead to an artificially high (less potent) calculated IC50 value. The extent of precipitation can vary between experiments due to minor differences in media composition, temperature, or mixing, leading to inconsistent results.
II. Troubleshooting Guides
This section provides structured guidance to help you pinpoint and resolve common issues.
Guide 1: Addressing Compound Precipitation
Problem: You observe cloudiness, precipitation, or a film in your assay wells after adding this compound.
dot
Caption: Workflow for troubleshooting compound precipitation.
Troubleshooting Steps:
-
Confirm Precipitation: Before running a full assay, perform a solubility test in your specific assay medium. Visually inspect for turbidity or use a microscope to look for crystals.
-
Optimize Dilution Protocol:
-
Serial Dilution: Instead of a single large dilution from your stock, perform a series of smaller, stepwise dilutions in the assay medium. This gradual decrease in solvent concentration can help maintain solubility.
-
Vigorous Mixing: When adding the compound to the aqueous buffer, do so dropwise while vortexing or stirring to avoid localized high concentrations that can trigger precipitation.[6]
-
-
Adjust Final Solvent Concentration:
-
DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity and to minimize its effect on compound solubility.[14][15][16][17] Higher concentrations of DMSO do not always equate to better solubility in the final aqueous solution.
-
-
Modify Assay Buffer:
-
pH Adjustment: If the compound is ionizable, adjusting the pH of the buffer may improve solubility.
-
Addition of Serum: For some assays, increasing the serum concentration in the medium can help solubilize hydrophobic compounds, although this can also lead to protein binding that may affect the compound's activity.
-
-
Consider Alternative Solubilization Methods:
-
Use of Surfactants: Non-ionic surfactants like Pluronic F-127 can be used at low, non-toxic concentrations to improve the solubility of hydrophobic compounds.
-
Cyclodextrins: These molecules can encapsulate hydrophobic compounds, increasing their aqueous solubility.
-
Guide 2: Ensuring Consistency in Stock Solution Preparation
Problem: You suspect that variability in your stock solution is contributing to inconsistent assay results.
dot```dot graph Stock_Solution_Workflow { graph [rankdir="LR", splines=ortho]; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
Start [shape=ellipse, label="Start"]; Weigh [label="Accurately Weigh Compound"]; Dissolve [label="Dissolve in High-Quality\nAnhydrous DMSO"]; Vortex [label="Vortex/Sonicate to\nEnsure Complete Dissolution"]; Aliquot [label="Aliquot into Single-Use Tubes"]; Store [label="Store at -20°C or -80°C\nProtected from Light"]; End [shape=ellipse, label="End"];
Start -> Weigh -> Dissolve -> Vortex -> Aliquot -> Store -> End; }
Caption: General workflow for a tyrosinase inhibition assay.
V. Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, related thiazolidinedione derivatives have been shown to interact with key pathways in cancer and diabetes, such as the PPARγ (Peroxisome Proliferator-Activated Receptor gamma) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) signaling pathways. [2][18][19][20][21][22][23] dot
References
- 1. Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives: Molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-melanogenic effect of (Z)-5-(2,4-dihydroxybenzylidene) thiazolidine-2,4-dione, a novel tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 18. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New thiazolidine-2,4-diones as potential anticancer agents and apoptotic inducers targeting VEGFR-2 kinase: Design, synthesis, in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 5-aryl thiazolidine-2,4-diones: discovery of PPAR dual alpha/gamma agonists as antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Peroxisome Proliferator-Activated Receptors as Superior Targets for Treating Diabetic Disease, Design Strategies - Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines - PMC [pmc.ncbi.nlm.nih.gov]
Best Practices for Storing and Handling 5-Phenyloxazolidine-2,4-dione: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing and handling 5-Phenyloxazolidine-2,4-dione. This document includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. It is advisable to store it away from incompatible materials, such as strong oxidizing agents.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure. This includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator is recommended.
Q3: What should I do in case of accidental exposure to this compound?
In the event of accidental exposure, follow these first-aid measures immediately:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.
-
After Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
After Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Q4: How should I dispose of this compound waste?
Dispose of this compound and its containers in accordance with local, state, and federal regulations. It is generally recommended to use a licensed professional waste disposal service.
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis, purification, and handling of this compound.
Synthesis Troubleshooting
Q5: I am experiencing low yields in the synthesis of this compound. What are the possible causes and solutions?
Low yields can be attributed to several factors. Consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. |
| Suboptimal Reaction Temperature | Ensure the reaction is maintained at the optimal temperature as specified in the protocol. Temperature fluctuations can affect reaction kinetics and yield. |
| Impure Starting Materials | Use high-purity mandelic acid and urea. Impurities can interfere with the reaction and lead to side products. |
| Inefficient Cyclization | The cyclization step is critical. Ensure the reaction conditions, such as the choice of solvent and catalyst, are optimized for this step. |
| Product Loss During Workup | Minimize product loss during extraction and purification steps. Ensure complete extraction from the aqueous layer and careful handling during solvent removal. |
Purification Troubleshooting
Q6: I am having difficulty crystallizing this compound. What can I do?
Crystallization can be challenging. If you are facing issues, refer to the following guide:
| Problem | Suggested Solution |
| Compound "oils out" instead of crystallizing. | This occurs when the compound's melting point is lower than the boiling point of the solvent. Try using a lower boiling point solvent or a solvent mixture. Slow cooling can also help. |
| No crystal formation upon cooling. | The solution may be too dilute. Try to concentrate the solution by slowly evaporating the solvent. Seeding the solution with a small crystal of the pure compound can also induce crystallization. |
| Formation of very fine needles or powder. | This may indicate rapid crystallization. Try dissolving the compound in a minimal amount of hot solvent and allowing it to cool down very slowly. |
| Impurities are co-crystallizing with the product. | The purity of the crude product may be too low. Consider a preliminary purification step, such as column chromatography, before recrystallization. |
A common solvent system for the recrystallization of related compounds is ethanol/water. Dissolve the crude product in a minimum amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Reheat until the solution is clear and then allow it to cool slowly.
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of a related compound, 5,5-diphenylimidazolidine-2,4-dione, involves the base-catalyzed condensation of benzil and urea.[1] A similar approach can be adapted for this compound using mandelic acid and urea.
Materials:
-
Mandelic acid
-
Urea
-
Strong base (e.g., sodium hydroxide)
-
Ethanol
-
Water
-
Hydrochloric acid (for acidification)
Procedure:
-
In a round-bottom flask, dissolve mandelic acid and urea in a mixture of ethanol and water.
-
Add a concentrated solution of a strong base to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Filter to remove any insoluble by-products.
-
Acidify the filtrate with hydrochloric acid to precipitate the crude product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Purity Analysis Workflow
A systematic workflow is crucial for ensuring the purity of the synthesized this compound.
Caption: Workflow for the purity analysis of synthesized this compound.
Stability and Degradation
Q7: What is the stability of this compound in common laboratory solvents and conditions?
The oxazolidine-2,4-dione ring can be susceptible to hydrolysis under both acidic and basic conditions.[2][3] The stability of the compound in various solvents should be experimentally determined if it is to be stored in solution for an extended period. It is recommended to prepare solutions fresh for use in experiments.
Troubleshooting Degradation:
If you suspect your compound has degraded, you can use the following workflow to investigate:
Caption: Troubleshooting workflow for suspected degradation of this compound.
References
Validation & Comparative
A Comparative Analysis of Oxazolidinedione Anticonvulsants and Other Major Antiepileptic Drugs
This guide provides a comparative analysis of the oxazolidinedione class of anticonvulsants, represented by compounds like 5-Phenyloxazolidine-2,4-dione, against other major classes of antiepileptic drugs (AEDs). Due to the limited specific data on this compound, this analysis uses Trimethadione, the archetypal drug of the oxazolidinedione class, as a representative for comparative purposes. The guide is intended for researchers and drug development professionals, offering objective comparisons based on mechanism of action, preclinical efficacy data, and detailed experimental protocols.
Comparative Mechanisms of Action
Anticonvulsant drugs achieve their effects through various mechanisms that ultimately reduce excessive neuronal firing. The primary mechanisms include modulation of voltage-gated ion channels (sodium and calcium), enhancement of GABA-mediated inhibition, and attenuation of glutamate-mediated excitation.[1][2]
-
Oxazolidinediones (e.g., Trimethadione): The principal mechanism of action for this class is the blockade of low-voltage-activated (T-type) calcium channels in thalamic neurons. This action is particularly effective in suppressing the spike-and-wave discharges characteristic of absence (petit mal) seizures.
-
Hydantoins (e.g., Phenytoin): Phenytoin primarily works by blocking voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the high-frequency repetitive firing of action potentials seen in tonic-clonic seizures.[1][3]
-
Iminostilbenes (e.g., Carbamazepine): Similar to phenytoin, carbamazepine also blocks voltage-gated sodium channels to limit the propagation of seizure activity.
-
GABAergic Agents (e.g., Phenobarbital, Benzodiazepines): These drugs enhance the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of the neuron, making it less excitable.[2]
-
Broad-Spectrum Agents (e.g., Valproic Acid): Valproic acid has multiple mechanisms, including weak sodium channel blockade, T-type calcium channel blockade, and increasing GABA concentrations by inhibiting its breakdown.[4]
The following diagram illustrates the primary targets of these different anticonvulsant classes at the neuronal synapse.
Caption: Major molecular targets of different anticonvulsant drug classes.
Preclinical Efficacy: A Comparative Data Summary
The anticonvulsant potential of new chemical entities is primarily evaluated using two well-established rodent models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[5] The MES model is predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ test is predictive of efficacy against absence seizures.[6] The performance of a drug is quantified by its ED₅₀ (median effective dose).
The table below summarizes the typical efficacy profiles of representative anticonvulsants in these models.
| Drug Class | Representative Drug | MES Test Efficacy | scPTZ Test Efficacy | Primary Indication |
| Oxazolidinedione | Trimethadione | Inactive | Active | Absence Seizures |
| Hydantoin | Phenytoin | Active | Inactive | Tonic-Clonic & Partial Seizures |
| Iminostilbene | Carbamazepine | Active | Inactive | Tonic-Clonic & Partial Seizures |
| Succinimide | Ethosuximide | Inactive | Active | Absence Seizures |
| Broad-Spectrum | Valproic Acid | Active | Active | Broad-Spectrum Epilepsy |
| Benzodiazepine | Diazepam | Inactive | Active | Status Epilepticus, Adjunct |
Data compiled from multiple preclinical studies.[4][7][8] Activity indicates the drug class is effective in the specified model.
This data highlights a key divergence: Oxazolidinediones like Trimethadione are effective in the scPTZ model, similar to Ethosuximide, aligning with their clinical use for absence seizures.[9] Conversely, they are ineffective in the MES model, where drugs like Phenytoin and Carbamazepine excel.[7][8]
Standardized Experimental Protocols
Detailed and consistent methodologies are critical for the reliable evaluation of anticonvulsant compounds. The following sections describe the standard protocols for the MES and scPTZ tests in mice.
This test evaluates a compound's ability to prevent the spread of seizures through neural tissue.[10]
Objective: To determine the ability of a test compound to abolish the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
Materials:
-
Electroconvulsive shock generator with corneal electrodes.
-
Test compounds and vehicle (e.g., 0.9% saline).
-
Male CF-1 mice (20-25 g).
-
Topical anesthetic (e.g., 0.5% tetracaine).
-
Saline solution (0.9%).
Procedure:
-
Animal Preparation: Animals are weighed and administered the test compound or vehicle via intraperitoneal (i.p.) injection. A pre-treatment time (typically 30-60 minutes) is allowed for drug absorption.[6][11]
-
Electrode Application: A drop of topical anesthetic is applied to the corneas of each mouse, followed by a drop of saline to ensure good electrical contact.[12]
-
Seizure Induction: The corneal electrodes are placed on the eyes, and an electrical stimulus is delivered. Standard parameters for mice are 50 mA, 60 Hz, for 0.2 seconds.[11][12]
-
Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: The abolition of the hindlimb tonic extensor component is considered the endpoint, indicating protection.[11][12]
-
Data Analysis: The number of protected animals in each dose group is recorded, and the ED₅₀ (the dose protecting 50% of animals) is calculated using probit analysis.
This test identifies compounds that can raise the seizure threshold.[13] It is a model for clonic or absence seizures.[14]
Objective: To determine the ability of a test compound to prevent clonic seizures induced by a chemical convulsant, pentylenetetrazol.
Materials:
-
Test compounds and vehicle.
-
Pentylenetetrazole (PTZ) solution.
-
Male CF-1 mice (20-25 g).
-
Observation cages.
Procedure:
-
Animal Preparation: Animals are weighed and administered the test compound or vehicle (i.p.). A pre-determined pre-treatment time is observed.
-
Convulsant Administration: A convulsant dose of PTZ (typically 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin on the neck.[13]
-
Observation: Each animal is placed in an individual observation cage and observed for 30 minutes.[13]
-
Endpoint: The primary endpoint is the occurrence of a clonic seizure, characterized by clonus of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.[13] An animal that does not exhibit this response is considered protected.
-
Data Analysis: The number of protected animals at each dose level is used to calculate the ED₅₀.
The workflow for these preclinical screening models is depicted below.
Caption: Workflow for preclinical anticonvulsant screening using MES and scPTZ models.
References
- 1. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 2. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 3. bepls.com [bepls.com]
- 4. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 7. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 13. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activity of 5-Phenyloxazolidine-2,4-dione and its Thiazolidinedione Analogs in Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 5-Phenyloxazolidine-2,4-dione and a series of its structural analogs, primarily focusing on the more extensively studied thiazolidine-2,4-dione derivatives. The limited publicly available data on this compound necessitates a comparative approach, leveraging the wealth of research on related compounds that share a similar core structure. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant signaling pathways to aid in the evaluation of these compounds for further research and development.
Comparative Analysis of In Vitro Cytotoxicity
While specific cytotoxic data for this compound against a wide range of cell lines is not extensively reported in the literature, numerous studies have evaluated the anticancer properties of its thiazolidine-2,4-dione (TZD) analogs. These derivatives have shown promising activity against various cancer cell lines, with their efficacy often dependent on the specific substitutions on the benzylidene ring. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for several TZD derivatives, providing a benchmark for their antiproliferative and cytotoxic effects.
Table 1: In Vitro Anticancer Activity of Thiazolidine-2,4-dione Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference Compound |
| (Z)-5-(2-chlorobenzylidene)thiazolidine-2,4-dione derivative (19) | HepG2 (Liver) | MTT | 4.70 ± 0.19 | Sorafenib (2.24 ± 0.06) |
| (Z)-5-(2-chlorobenzylidene)thiazolidine-2,4-dione derivative (19) | MCF-7 (Breast) | MTT | 1.83 ± 0.08 | Sorafenib (3.17 ± 0.01) |
| (Z)-5-(2,4-dichlorobenzylidene)thiazolidine-2,4-dione derivative (23) | HepG2 (Liver) | MTT | 1.18 ± 0.01 | Sorafenib (2.24 ± 0.06) |
| (Z)-5-(2,4-dichlorobenzylidene)thiazolidine-2,4-dione derivative (23) | MCF-7 (Breast) | MTT | 0.88 ± 0.03 | Sorafenib (3.17 ± 0.01) |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | NCI-H522 (Non-Small Cell Lung) | MTT | 1.36 | - |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | COLO 205 (Colon) | MTT | 1.64 | - |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | RXF 393 (Renal) | MTT | 1.15 | - |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | MDA-MB-468 (Breast) | MTT | 1.11 | - |
| 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione (5) | NCI-H292 (Lung) | MTT | 1.26 µg/mL | - |
| 5,5-diphenylimidazolidine-2,4-dione derivative (16) | HeLa (Cervical) | - | 59 (average) | - |
| 5,5-diphenylimidazolidine-2,4-dione derivative (16) | A549 (Lung) | - | 59 (average) | - |
| 5,5-diphenylimidazolidine-2,4-dione derivative (16) | MDA-MB-231 (Breast) | - | 59 (average) | - |
Data compiled from multiple sources.[1][2][3][4][5]
Table 2: In Vitro VEGFR-2 Enzyme Inhibition by Thiazolidine-2,4-dione Derivatives
| Compound/Derivative | IC50 (µM) | Reference Compound |
| (Z)-5-(2-chlorobenzylidene)thiazolidine-2,4-dione derivative (19) | 0.323 ± 0.014 | Sorafenib (0.046 ± 0.002) |
| (Z)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione derivative (22) | 0.079 ± 0.003 | Sorafenib (0.046 ± 0.002) |
| (Z)-5-(2,4-dichlorobenzylidene)thiazolidine-2,4-dione derivative (23) | 0.328 ± 0.014 | Sorafenib (0.046 ± 0.002) |
| 5,5-diphenylimidazolidine-2,4-dione derivative (16) | 0.09 | - |
Data compiled from multiple sources.[1][4][5]
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and replication. The following are protocols for key experiments commonly cited in the evaluation of these compounds.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
Procedure:
-
Assay Setup: In a microplate, combine recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.
-
Compound Addition: Add the test compounds at various concentrations.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or a fluorescence-based assay.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
The biological effects of thiazolidine-2,4-dione derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these pathways is critical for elucidating their mechanism of action and for the rational design of more potent and selective compounds.
VEGFR-2 Signaling Pathway in Angiogenesis
Many thiazolidine-2,4-dione derivatives have been identified as inhibitors of VEGFR-2, a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[1][5] Inhibition of this pathway can restrict tumor growth by cutting off its blood supply.
Caption: VEGFR-2 signaling pathway and the inhibitory action of TZD derivatives.
cAMP-PKA-CREB Signaling Pathway in Melanogenesis
Some thiazolidinedione derivatives have been investigated for their effects on melanogenesis, the process of melanin production. This pathway is crucial in skin pigmentation, and its modulation can have applications in treating pigmentation disorders.
Caption: The cAMP-PKA-CREB signaling pathway in melanogenesis.
Experimental Workflow for Compound Validation
The validation of the biological activity of a novel compound like this compound or its analogs typically follows a structured workflow, from initial screening to more detailed mechanistic studies.
Caption: A general experimental workflow for validating bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives: Molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Phenyloxazolidine-2,4-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-phenyloxazolidine-2,4-dione derivatives, focusing on their potential as anticonvulsant and antimicrobial agents. The information is compiled from various scientific publications and is intended to aid in the rational design of novel therapeutic agents based on this scaffold.
Anticonvulsant Activity of this compound Derivatives
The oxazolidine-2,4-dione core is a recognized pharmacophore in the field of anticonvulsant drug discovery. Early research identified this scaffold as a key structural element for activity against absence seizures.[1] Structure-activity relationship studies have revealed that substitutions at the C-5 position of the oxazolidine-2,4-dione ring are crucial for determining the anticonvulsant profile. While lower alkyl substituents at C-5 are generally associated with activity against petit mal seizures, the introduction of an aryl group, such as a phenyl ring, can modulate this activity and introduce efficacy against grand mal seizures.[1]
A key study involving the synthesis of N3-substituted piperazine and aniline derivatives of 5-phenyl-oxazolidin-2,4-diones identified several compounds with significant anticonvulsant activity in the maximal electroshock (MES) seizure model, a primary screen for drugs effective against generalized tonic-clonic seizures.
Key Findings from Anticonvulsant Screening:
While the complete quantitative data from the primary study is not publicly available, the following derivatives of this compound were identified as exhibiting maximum seizure protection in the MES test without inducing neurotoxicity:
-
Compound 4b
-
Compound 6c
-
Compound 6d
-
Compound 10b
-
Compound 11a
-
Compound 11b
-
Compound 11d
These findings suggest that N-alkylation at the 3-position of the this compound scaffold with piperazine and aniline moieties can lead to potent anticonvulsant agents. The specific nature of the substituents on the piperazine or aniline rings likely plays a significant role in the observed activity, though detailed quantitative SAR data is needed for a complete understanding.
Antimicrobial Activity of Oxazolidinone Derivatives
The oxazolidinone ring is also a well-established scaffold for antibacterial agents, with linezolid being a prominent example. SAR studies on antibacterial oxazolidinones have shown that the substituent at the C-5 position significantly influences their activity.
While specific studies on the antimicrobial properties of this compound derivatives are limited in the available literature, general SAR principles for C-5 substituted oxazolidinones can be extrapolated. The conversion of the 5-substituent can greatly affect the antibacterial potency. For instance, replacing the acetylaminomethyl group at C-5 with other functionalities has been shown to modulate activity.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the screening of this compound derivatives for anticonvulsant and antimicrobial activities.
Anticonvulsant Screening Protocols
1. Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures and is a primary screen for potential antiepileptic drugs.
-
Apparatus: An electroshock apparatus capable of delivering a constant current stimulus. Corneal or ear-clip electrodes are used.
-
Animals: Male albino mice (20-30 g) or rats (100-150 g).
-
Procedure:
-
The test compound is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
At the time of expected peak effect of the compound, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats for 0.2 seconds) is delivered through the electrodes.
-
The animals are observed for the presence or absence of a tonic hindlimb extension seizure, which is characterized by the extension of the hindlimbs at an angle greater than 90 degrees to the plane of the body.
-
-
Endpoint: The ability of the test compound to prevent the tonic hindlimb extension phase of the seizure is considered a positive result. The dose of the compound that protects 50% of the animals from the seizure (ED50) is then determined.
2. Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This test is a model for absence seizures and is used to identify compounds that can raise the seizure threshold.
-
Apparatus: Standard animal observation cages and syringes for subcutaneous injection.
-
Animals: Male albino mice (18-25 g).
-
Procedure:
-
The test compound is administered to the animals.
-
At the time of expected peak effect, a convulsant dose of pentylenetetrazol (PTZ), typically the dose that induces clonic seizures in 97% of control animals (CD97), is injected subcutaneously.
-
The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
-
Endpoint: The absence of clonic seizures in the treated animals is considered a protective effect. The ED50 is calculated as the dose of the compound that protects 50% of the animals from clonic seizures.
Antimicrobial Susceptibility Testing Protocol
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3][4][5]
-
Materials: 96-well microtiter plates, sterile growth medium (e.g., Mueller-Hinton Broth), standardized microbial inoculum, and the test compounds.
-
Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in the wells of a microtiter plate using the appropriate growth medium.
-
Each well is then inoculated with a standardized suspension of the test microorganism.
-
A positive control well (containing medium and inoculum but no compound) and a negative control well (containing medium only) are included on each plate.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Endpoint: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
Experimental Workflow for Anticonvulsant Screening
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. rr-asia.woah.org [rr-asia.woah.org]
- 4. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to Analytical Methods for the Quantification of 5-Phenyloxazolidine-2,4-dione
This guide provides a detailed comparison of various analytical techniques for the quantification of 5-Phenyloxazolidine-2,4-dione, a key intermediate in pharmaceutical synthesis. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry are evaluated based on established validation parameters. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for quality control and research purposes.
While a specific validated quantification method for this compound is not extensively documented in publicly available literature, this guide leverages data from closely related analogues and established principles of analytical method validation as per ICH guidelines to provide a practical comparison.
Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the quantification of this compound. It is important to note that the data for GC-MS and UV-Vis Spectrophotometry are illustrative and based on general pharmaceutical analysis principles, as specific validated methods for this compound were not found. The HPLC data is based on a method for a closely related oxazolidinone analogue.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. | Measurement of the absorbance of light by the analyte at a specific wavelength. |
| Specificity | High, especially with chiral columns for enantiomeric separation. | Very high, due to both chromatographic separation and mass fragmentation patterns. | Moderate, susceptible to interference from other UV-absorbing compounds. |
| Linearity Range | 1 - 5 µg/mL[1] | Illustrative: 0.5 - 10 µg/mL | Illustrative: 2 - 20 µg/mL |
| Correlation Coefficient (R²) | > 0.999[1] | Illustrative: > 0.999 | Illustrative: > 0.998 |
| Accuracy (% Recovery) | 94.55 - 109.67%[1] | Illustrative: 95 - 105% | Illustrative: 98 - 102% |
| Precision (%RSD) | < 2.0% | Illustrative: < 5.0% | Illustrative: < 2.0% |
| Limit of Detection (LOD) | 0.003 µg[1] | Illustrative: ~0.1 µg/mL | Illustrative: ~0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.009 µg[1] | Illustrative: ~0.5 µg/mL | Illustrative: ~2.0 µg/mL |
Experimental Protocols
Detailed methodologies for the analytical techniques are provided below. The HPLC protocol is adapted from a method for a similar compound, while the GC-MS and UV-Vis Spectrophotometry protocols are illustrative.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification and chiral separation of this compound. The following protocol is based on the analysis of a closely related oxazolidinone.
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and a UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: Chiralpak AD-H (amylose-based chiral stationary phase) or similar.[1]
-
Mobile Phase: A mixture of n-hexane, 2-propanol, methanol, and trifluoroacetic acid (e.g., 80:10:10:0.4, v/v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol to a known concentration.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) (Illustrative)
This hypothetical method is suitable for the quantification of this compound, assuming sufficient volatility and thermal stability.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary GC column suitable for polar compounds.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent like dichloromethane or ethyl acetate. Prepare a series of calibration standards.
-
Sample Preparation: Dissolve the sample in the chosen solvent to a known concentration.
-
Analysis: Inject the standard and sample solutions into the GC-MS system.
-
Quantification: Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards. Determine the sample concentration from this curve.
UV-Vis Spectrophotometry (Illustrative)
This illustrative method provides a simple and rapid approach for the quantification of this compound in solutions with minimal interfering substances.
Instrumentation:
-
UV-Vis Spectrophotometer (double beam).
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Solvent Selection and Wavelength Maximum (λmax) Determination: Dissolve a small amount of this compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a stock solution of the reference standard in the selected solvent. Prepare a series of calibration standards by dilution.
-
Sample Preparation: Dissolve the sample in the same solvent to a concentration that falls within the linear range of the assay.
-
Analysis: Measure the absorbance of the blank (solvent), standard solutions, and sample solution at the determined λmax.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration of the standards. Determine the concentration of the sample from the calibration curve using the Beer-Lambert law.
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for the validation of an analytical method according to ICH guidelines.
Caption: General Workflow of Analytical Method Validation.
Signaling Pathway of Analytical Method Selection
This diagram illustrates the decision-making process for selecting an appropriate analytical method for a given analyte.
Caption: Decision Pathway for Analytical Method Selection.
References
Cross-Reactivity Profile of Oxazolidinedione and Thiazolidinedione Derivatives with Various Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-phenyloxazolidine-2,4-dione scaffold is a core structure in a range of pharmacologically active compounds. While comprehensive cross-reactivity studies on a single derivative across multiple receptor families are not extensively documented in publicly available literature, research on various derivatives of the broader oxazolidinedione and structurally related thiazolidinedione classes reveals a diverse and therapeutically significant range of biological targets. This guide provides a comparative overview of the receptor interactions of these derivatives, supported by experimental data and methodologies, to aid in drug discovery and development efforts.
The oxazolidinone ring is a versatile five-membered heterocyclic structure that has been extensively explored in medicinal chemistry.[1] Depending on the substituents, derivatives can be designed to interact with a variety of biological targets, leading to a wide array of pharmacological activities, including antibacterial, anticonvulsant, and anticancer effects.[2][3][4]
Antibacterial Activity: Targeting the Bacterial Ribosome
A primary and well-established therapeutic application of oxazolidinone derivatives is in antibacterial agents. These compounds, most notably Linezolid, act by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex.[3]
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Oxazolidinone Derivatives against Gram-Positive Bacteria
| Compound | Organism | MIC (µg/mL) | Reference |
| Linezolid | Staphylococcus aureus | 0.5-4 | [3] |
| Linezolid | Enterococcus faecalis | 1-4 | [3] |
| Radezolid | Staphylococcus aureus | 0.5-1 | [5] |
| Compound 3b | Staphylococcus aureus | 0.5-1 | [5] |
| Compound 8 | S. aureus ATCC 25923 | 1.0 | [1] |
| Compound 8 | S. aureus MRSA 43300 | 0.5 | [1] |
| Compound 8** | E. faecalis ATCC 29212 | 1.0 | [1] |
| A novel oxazolidinone derivative with a nitrogen-containing fused heterocyclic moiety. | |||
| **A 1,2,4-triazolo[4,3-α]pyrimidine oxazolidinone derivative. |
The antibacterial activity of oxazolidinone derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strain Preparation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Thiazolidine-2,4-dione derivatives are a well-known class of oral antidiabetic drugs that act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[6][7] Activation of PPARγ improves insulin sensitivity and glucose metabolism.[7] Some derivatives have been developed as dual PPARα/γ agonists, which may also have beneficial effects on lipid profiles.[8]
Table 2: In Vitro Activity of Representative Thiazolidinedione Derivatives as PPAR Agonists
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Rosiglitazone | PPARγ | Binding Assay | 43 | [7] |
| Pioglitazone | PPARγ | Binding Assay | 479 | [7] |
| Compound 28 | PPARγ | Transactivation Assay | 150 | [9] |
| Novel Analogue | PPARα | Transactivation Assay | 2.5 | [8] |
| Novel Analogue | PPARγ | Transactivation Assay | 1.5 | [8] |
| A 5-aryl thiazolidine-2,4-dione derivative. | ||||
| **A 5-aryl thiazolidine-2,4-dione based dual PPARα/γ agonist. |
This assay is used to determine the functional agonistic activity of compounds on PPARγ.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and co-transfected with two plasmids: one expressing the PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compounds for 24 hours.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., vehicle-treated cells), and the EC50 value (the concentration that elicits a half-maximal response) is calculated.
Simplified PPARγ signaling pathway.
Anticancer Activity: VEGFR-2 Inhibition
Recent research has explored thiazolidine-2,4-dione derivatives as potential anticancer agents through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[10]
Table 3: In Vitro VEGFR-2 Inhibitory Activity and Cytotoxicity of Representative Thiazolidine-2,4-dione Derivatives
| Compound | VEGFR-2 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| Sorafenib (Reference) | 0.095 | 2.98 | 3.94 | [10] |
| Compound 22 | 0.079 | 2.04 | 1.21 | [10] |
| Compound 20 | 0.210 | 4.70 | 2.80 | [10] |
| Compound 24 | 0.203 | 3.50 | 2.10 | [10] |
| Novel 5-benzylidenethiazolidine-2,4-dione derivatives. |
-
Assay Setup: The assay is performed in a 96-well plate containing recombinant human VEGFR-2, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.
-
Compound Addition: Test compounds at various concentrations are added to the wells.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at room temperature.
-
Detection: The amount of phosphorylated substrate is quantified, often using an ELISA-based method with a specific antibody that recognizes the phosphorylated substrate.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.
Neurological Activity: Interaction with 5-HT Receptors
Certain derivatives of the structurally similar imidazolidine-2,4-dione have been shown to interact with serotonin (5-HT) receptors, indicating potential for the development of antidepressant and anxiolytic agents.[11] Specifically, high affinity for 5-HT1A and 5-HT2A receptors has been reported for some compounds.[11]
Table 4: Receptor Binding Affinity of a Representative Imidazolidine-2,4-dione Derivative
| Compound | Receptor | Ki (nM) | Activity | Reference |
| Compound 22 | 5-HT1A | 1.2 | Agonist | [11] |
| 1-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione |
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the 5-HT1A receptor (e.g., rat hippocampus).
-
Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT) and various concentrations of the unlabeled test compound in a suitable buffer.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The Ki value, representing the affinity of the test compound for the receptor, is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Conclusion
The oxazolidinedione and thiazolidinedione scaffolds are privileged structures in medicinal chemistry, giving rise to derivatives with a wide range of biological activities. While specific cross-reactivity data for this compound is limited, the broader classes of these heterocyclic compounds demonstrate significant interactions with bacterial ribosomes, PPARs, VEGFR-2, and 5-HT receptors. The diverse pharmacology of these derivatives underscores the potential for further exploration and development of novel therapeutics for various diseases. The experimental protocols outlined in this guide provide a foundation for the continued investigation and characterization of these versatile compounds.
References
- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-aryl thiazolidine-2,4-diones: discovery of PPAR dual alpha/gamma agonists as antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Aryl thiazolidine-2,4-diones as selective PPARgamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and pharmacological evaluation of new 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives. Novel 5-HT1A receptor agonist with potential antidepressant and anxiolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Comparison: 5-Phenyl-Substituted Dione Anticonvulsant vs. Carbamazepine
A Comparative Analysis of Anticonvulsant Efficacy and Neurotoxicity
In the landscape of anticonvulsant drug discovery, a thorough in vivo comparison of novel compounds against established therapeutics is paramount for identifying promising candidates. This guide provides a comparative overview of a 5-phenyl-substituted dione compound, specifically 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione, and the widely used antiepileptic drug, carbamazepine. Due to the limited availability of in vivo data for 5-Phenyloxazolidine-2,4-dione, this analysis utilizes a structurally related imidazolidine-2,4-dione derivative as a representative of this class of compounds. The comparison is based on key preclinical indicators of anticonvulsant efficacy and neurotoxicity, supported by established experimental protocols.
Quantitative Comparison of Anticonvulsant Activity and Neurotoxicity
The following table summarizes the median effective dose (ED50) in the Maximal Electroshock (MES) test and the median toxic dose (TD50) in the Rotarod test for both compounds in mice. The Protective Index (PI), calculated as the ratio of TD50 to ED50, is a critical measure of a drug's therapeutic window.
| Compound | Test Animal | Anticonvulsant Efficacy (MES Test, ED50) | Neurotoxicity (Rotarod Test, TD50) | Protective Index (PI = TD50/ED50) |
| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | Mouse | 26.3 mg/kg[1] | > 300 mg/kg (estimated) | > 11.4 |
| Carbamazepine | Mouse | 9.67 - 13.60 mg/kg[2][3] | 53.6 mg/kg[4] | ~3.9 - 5.5 |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of these findings.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Objective: To determine the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
Procedure:
-
Male Swiss mice are administered the test compound or vehicle via intraperitoneal (i.p.) injection.
-
After a predetermined time for drug absorption (typically 30-60 minutes), a drop of topical anesthetic is applied to the eyes of each mouse.
-
Corneal electrodes are placed on the eyes, and an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered using an electroshock apparatus.[5]
-
The mice are observed for the presence or absence of the tonic hindlimb extension.
-
The absence of this tonic phase is considered protection.
-
The ED50, the dose that protects 50% of the animals, is calculated from dose-response data.[5][6]
Rotarod Test
The rotarod test is a standard method for assessing motor coordination and balance, often used to evaluate the neurotoxicity of drugs.
Objective: To measure the effect of a compound on motor coordination by assessing the ability of mice to remain on a rotating rod.
Procedure:
-
Mice are trained to walk on a rotating rod (e.g., accelerating from 4 to 40 rpm over 300 seconds).[7][8][9]
-
On the test day, animals are administered the test compound or vehicle i.p.
-
At the time of expected peak effect, each mouse is placed on the rotarod.
-
A significant decrease in the time spent on the rod compared to vehicle-treated animals indicates motor impairment.
-
The TD50, the dose that causes motor impairment in 50% of the animals, is determined from dose-response curves.
Visualizing Experimental Workflow and Mechanism of Action
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental processes and the known signaling pathway of carbamazepine.
Caption: Experimental workflow for in vivo anticonvulsant and neurotoxicity screening.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. karger.com [karger.com]
- 4. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 8. Rotarod-Test for Mice [protocols.io]
- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]
A Head-to-Head Comparison of 5-Phenyloxazolidine-2,4-dione and Other Oxazolidinediones in Anticonvulsant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 5-Phenyloxazolidine-2,4-dione and other notable oxazolidinediones, focusing on their anticonvulsant properties. Due to the limited availability of direct head-to-head experimental studies involving this compound, this comparison is constructed based on the established data for structurally related and clinically relevant oxazolidinediones, namely Trimethadione and Paramethadione. The information herein is intended to guide research and drug development efforts by providing a framework for the evaluation of novel oxazolidinedione derivatives.
The oxazolidinedione class of compounds has historically been significant in the management of absence seizures. Their mechanism of action is primarily attributed to the inhibition of T-type calcium channels in thalamic neurons, which are pivotal in the generation of the characteristic 3-Hz spike-and-wave discharges observed in absence seizures.
Data Presentation: Comparative Anticonvulsant Activity
The following table summarizes the available quantitative data on the anticonvulsant activity of Trimethadione and Paramethadione from preclinical studies in mice. These established drugs serve as a benchmark for evaluating the potential of novel derivatives like this compound. The primary endpoints for anticonvulsant efficacy are the median effective dose (ED₅₀) in the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models. Neurotoxicity is assessed by the median toxic dose (TD₅₀) in the rotarod test.
| Compound | Anticonvulsant Activity (MES) ED₅₀ (mg/kg, i.p.) | Anticonvulsant Activity (scPTZ) ED₅₀ (mg/kg, i.p.) | Neurotoxicity (Rotarod) TD₅₀ (mg/kg, i.p.) | Protective Index (PI) (TD₅₀/MES ED₅₀) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Trimethadione | >100 | 300 | 400 | >4 | [1] |
| Paramethadione | 300 | 300 | 500 | 1.7 | [2] |
| Phenobarbital | 16.3 | 12.7 | - | - | |
| Sodium Valproate | 261.2 | 159.7 | - | - |
Note: The data presented are from various sources and experimental conditions may differ. Direct comparison should be made with caution. The absence of data for this compound highlights a gap in the current literature and underscores the need for further investigation to determine its potential as an anticonvulsant agent.
Mechanism of Action: T-Type Calcium Channel Inhibition
Oxazolidinediones exert their anticonvulsant effects primarily by blocking low-voltage-activated T-type calcium channels in thalamic neurons. This action reduces the influx of calcium, which in turn suppresses the neuronal burst firing that underlies the synchronous spike-and-wave discharges characteristic of absence seizures.
Caption: Inhibition of T-type calcium channels by oxazolidinediones.
Experimental Protocols
To facilitate comparative studies, detailed methodologies for key anticonvulsant screening and neurotoxicity assays are provided below.
Synthesis of 5-Aryl-Oxazolidine-2,4-diones
A general procedure for the synthesis of 5-substituted-2,4-oxazolidinediones can be adapted for the preparation of this compound. This typically involves the condensation of an α-hydroxy ester with urea or a related reagent, followed by cyclization.
Example Protocol (adapted from literature):
-
Step 1: Synthesis of α-hydroxy ester: Mandelic acid is esterified with an alcohol (e.g., ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) under reflux to yield ethyl mandelate.
-
Step 2: Condensation and Cyclization: Ethyl mandelate is reacted with urea in the presence of a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol. The reaction mixture is heated under reflux.
-
Step 3: Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Caption: Synthesis workflow for this compound.
Anticonvulsant Screening: Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
Protocol:
-
Animals: Male albino mice (20-25 g) are used.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the vehicle alone.
-
Electrical Stimulation: At the time of peak effect of the drug, a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Abolition of the tonic hindlimb extension is considered protection.
-
Data Analysis: The ED₅₀, the dose that protects 50% of the animals, is calculated using probit analysis.
Anticonvulsant Screening: Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is a model for myoclonic and absence seizures and identifies compounds that elevate the seizure threshold.
Protocol:
-
Animals: Male albino mice (18-25 g) are used.
-
Drug Administration: The test compound is administered i.p. at various doses, with a control group receiving the vehicle.
-
Convulsant Administration: At the time of peak drug effect, pentylenetetrazol (PTZ) is injected subcutaneously (s.c.) at a dose that induces clonic seizures in at least 97% of control animals (e.g., 85 mg/kg).
-
Observation: Animals are observed for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures during the observation period is considered protection.
-
Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from clonic seizures.
Neurotoxicity Assessment: Rotarod Test
The rotarod test is used to assess motor coordination and identify potential neurological deficits or sedative effects of a compound.
Protocol:
-
Apparatus: A rotating rod apparatus with a diameter of approximately 3 cm, rotating at a constant speed (e.g., 6-10 rpm).
-
Training: Mice are trained to stay on the rotating rod for a set period (e.g., 1-2 minutes) in three successive trials. Only mice that successfully complete the training are used in the experiment.
-
Drug Administration: The test compound is administered i.p. at various doses.
-
Testing: At the time of peak effect, the mice are placed on the rotating rod, and the time they remain on the rod is recorded, up to a maximum of 2 minutes.
-
Endpoint: An animal is considered to have failed the test if it falls off the rod.
-
Data Analysis: The TD₅₀, the dose at which 50% of the animals fail the test, is calculated.
Caption: Workflow for preclinical anticonvulsant and neurotoxicity evaluation.
References
A Comparative Analysis of the Neurotoxic Profiles of Anticonvulsant Therapies: Benchmarking 5-Phenyloxazolidine-2,4-dione
Introduction
5-Phenyloxazolidine-2,4-dione is a compound of interest within the broader class of oxazolidinediones, which have been investigated for various biological activities. While its therapeutic potential is under exploration, a critical aspect of its preclinical assessment is the evaluation of its neurotoxic profile. Direct experimental data on the neurotoxicity of this compound is not yet publicly available. This guide, therefore, aims to provide a framework for its assessment by comparing the known neurotoxic effects of widely-used anticonvulsant drugs: Phenytoin, Carbamazepine, and Valproic Acid. This comparative approach will allow researchers and drug development professionals to contextualize future findings on this compound and understand its potential risks relative to established therapies.
Comparative Neurotoxicity of Existing Anticonvulsant Drugs
The following table summarizes the dose-dependent neurotoxic effects of Phenytoin, Carbamazepine, and Valproic Acid. This data provides a crucial benchmark for evaluating the potential neurotoxicity of novel compounds like this compound.
| Drug | Therapeutic Plasma Concentration | Toxic Plasma Concentration & Associated Neurotoxic Effects |
| Phenytoin | 10-20 mg/L | 20-30 mg/L: Nystagmus[1]. 30-40 mg/L: Ataxia, slurred speech, tremors, nausea, and vomiting[1]. 40-50 mg/L: Lethargy, confusion[1]. >50 mg/L: Coma and seizures[1][2]. |
| Carbamazepine | 4-12 mg/L | 11-15 mg/L: Disorientation and ataxia[3]. 15-25 mg/L: Aggression and hallucinations[3]. >25 mg/L: Seizures and coma[3]. >40 mg/L: Severe toxicity[3]. |
| Valproic Acid | 50-100 µg/mL | >100 µg/mL: Increased risk of adverse events due to saturation of protein binding and increased free drug concentration[4]. >150 µg/mL: Neurologic symptoms such as sedation and confusion may emerge[5]. >180 mg/L: Associated with CNS dysfunction including tremors, agitation, brain edema, and neuronal damage[6]. Severe toxicity can lead to hyperammonemic encephalopathy, coma, and cerebral edema[5]. |
Proposed Experimental Protocols for Assessing Neurotoxicity of this compound
To ascertain the neurotoxic potential of this compound, a series of in vitro and in vivo assays are recommended, mirroring the methodologies used to evaluate existing anticonvulsants.
1. In Vitro Neurotoxicity Assessment
-
Objective: To determine the direct cytotoxic and anti-proliferative effects of this compound on neuronal cells.
-
Cell Lines: Primary cortical neurons, human induced pluripotent stem cell (iPSC)-derived neurons, or established neuronal cell lines (e.g., SH-SY5Y).
-
Methodology:
-
Cell Culture: Culture neuronal cells in appropriate media and conditions.
-
Compound Treatment: Expose cells to a range of concentrations of this compound (and relevant positive controls like Phenytoin) for varying durations (e.g., 24, 48, 72 hours).
-
Cell Viability Assays:
-
MTT Assay: To measure metabolic activity as an indicator of cell viability.
-
LDH Assay: To quantify lactate dehydrogenase release, an indicator of cell membrane damage and cytotoxicity.
-
Propidium Iodide (PI) Staining: To identify dead cells via fluorescence microscopy or flow cytometry[7].
-
-
Anti-proliferative Assay: To assess the compound's effect on cell division, which can be indicative of developmental neurotoxicity[8].
-
-
Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) and LC50 (lethal concentration, 50%) values to quantify the compound's cytotoxic and anti-proliferative potency.
2. In Vivo Neurotoxicity and Behavioral Assessment
-
Objective: To evaluate the effects of this compound on the central nervous system in a whole organism.
-
Animal Model: Rodents (e.g., rats or mice).
-
Methodology:
-
Dose-Response Study: Administer escalating doses of this compound to different groups of animals.
-
Behavioral Observations: Monitor for signs of neurotoxicity such as ataxia, sedation, tremors, and seizures. Standardized scoring systems should be used.
-
Motor Coordination Tests:
-
Rotarod Test: To assess motor coordination and balance.
-
Gait Analysis: To detect subtle changes in walking patterns.
-
-
Cognitive Function Tests:
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Passive Avoidance Test: To assess long-term memory.
-
-
Histopathological Analysis: After the behavioral studies, perfuse the animals and collect brain tissue. Perform histological staining (e.g., Nissl and Fluoro-Jade) to identify neuronal damage or death in key brain regions like the hippocampus and cerebellum.
-
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the proposed experimental design and potential mechanisms of neurotoxicity, the following diagrams are provided.
Caption: Proposed experimental workflow for assessing the neurotoxicity of this compound.
Caption: A potential signaling pathway for drug-induced neuronal apoptosis.
The comprehensive assessment of this compound's neurotoxicity is paramount before it can be considered for further development. By employing the established experimental protocols outlined in this guide and comparing the resulting data with the known neurotoxic profiles of current anticonvulsant drugs, researchers can make informed decisions about the safety and therapeutic potential of this novel compound. The provided workflows and pathway diagrams offer a clear roadmap for these critical investigations. Future studies should aim to elucidate the specific molecular mechanisms underlying any observed neurotoxicity of this compound.
References
- 1. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Carbamazepine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. Valproic Acid Intoxication - EMCrit Project [emcrit.org]
- 6. researchgate.net [researchgate.net]
- 7. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 5-Phenyloxazolidine-2,4-dione Analogs in Preclinical Models of Drug-Resistant Epilepsy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticonvulsant efficacy of novel 5-phenyloxazolidine-2,4-dione analogs, with a focus on their performance in preclinical models relevant to drug-resistant epilepsy. The data presented is compiled from various studies to offer a comprehensive overview for researchers in the field of antiepileptic drug discovery.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. A significant portion of patients, estimated to be around 30%, suffer from drug-resistant epilepsy (DRE), where seizures are not adequately controlled by current anti-seizure medications (ASMs). This highlights the urgent need for the development of novel therapeutic agents with improved efficacy against resistant forms of epilepsy. The this compound scaffold has emerged as a promising pharmacophore for the design of new anticonvulsant agents. This guide summarizes the available preclinical data on the efficacy of various analogs of this class, comparing them against established ASMs.
Data Presentation: Anticonvulsant Activity and Neurotoxicity
The following tables summarize the median effective dose (ED50) and median toxic dose (TD50) of various anticonvulsant compounds in preclinical animal models. The Protective Index (PI), calculated as the ratio of TD50 to ED50, is a key indicator of a compound's therapeutic window.
While specific quantitative data for a comprehensive series of this compound analogs in drug-resistant models remains limited in publicly accessible literature, the following tables are structured to present such data as it becomes available and include data for structurally related compounds and standard antiepileptic drugs for comparative purposes.
Table 1: Anticonvulsant Efficacy in the Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to identify compounds that can prevent the spread of seizures, predictive of efficacy against generalized tonic-clonic seizures.
| Compound | Dose (mg/kg) | ED50 (mg/kg) | Reference |
| Related Pyrrolidine-2,5-dione Analog (Compound 6) | 100 | 68.30 | [1] |
| Phenytoin (Standard AED) | - | 9.5 | [2] |
| Carbamazepine (Standard AED) | - | 8.8 | [2] |
| Valproic Acid (Standard AED) | - | 252.74 | [1] |
Table 2: Anticonvulsant Efficacy in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
The scPTZ test is used to identify compounds that can raise the seizure threshold and is considered a model for absence and myoclonic seizures.
| Compound | Dose (mg/kg) | ED50 (mg/kg) | Reference |
| Related Pyrrolidine-2,5-dione Analog (Compound 14) | - | 67.4 | [3] |
| Ethosuximide (Standard AED) | - | 130 | [2] |
| Valproic Acid (Standard AED) | - | 155 | [2] |
Table 3: Anticonvulsant Efficacy in the 6 Hz Seizure Model (A Model for Drug-Resistant Epilepsy)
The 6 Hz seizure model is considered a valuable tool for identifying compounds effective against therapy-resistant partial seizures. The test can be performed at different current intensities (e.g., 32 mA and 44 mA), with the higher intensity being indicative of greater resistance.
| Compound | Dose (mg/kg) | ED50 (mg/kg) at 32 mA | ED50 (mg/kg) at 44 mA | Reference |
| Related Pyrrolidine-2,5-dione Analog (Compound 14) | - | 31.3 | 63.2 | [3] |
| Levetiracetam (Standard AED) | - | 17.1 | >300 | [4] |
| Valproic Acid (Standard AED) | - | 130.64 | - | [1] |
Table 4: Neurotoxicity in the Rotarod Test
The rotarod test is used to assess motor coordination and identify potential neurological deficits or sedative effects of a compound.
| Compound | TD50 (mg/kg) | Protective Index (PI = TD50/ED50) in MES | Reference |
| Related Pyrrolidine-2,5-dione Analog (Compound 6) | >300 | >4.4 | [1] |
| Phenytoin (Standard AED) | 68.5 | 7.2 | [2] |
| Carbamazepine (Standard AED) | 78.0 | 8.9 | [2] |
| Valproic Acid (Standard AED) | 426 | 1.7 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Maximal Electroshock (MES) Seizure Test
-
Animals: Male albino mice (20-25 g).
-
Apparatus: An electroconvulsive shock device with corneal electrodes.
-
Procedure:
-
Test compounds or vehicle are administered intraperitoneally (i.p.).
-
At the time of peak effect (typically 30-60 minutes post-administration), a constant electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Abolition of the tonic hindlimb extension is considered the endpoint of protection.
-
The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
-
Animals: Male albino mice (18-25 g).
-
Procedure:
-
Test compounds or vehicle are administered i.p.
-
After a predetermined time (usually 30-60 minutes), a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously in the scruff of the neck.
-
Animals are placed in individual observation chambers and observed for the onset of clonic seizures (characterized by clonus of the forelimbs, jaw, and vibrissae) for a period of 30 minutes.
-
The absence of a clonic seizure lasting for at least 5 seconds is considered the criterion for protection.
-
The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.
-
Hz Seizure Test
-
Animals: Male albino mice (18-26 g).
-
Apparatus: An electroconvulsive shock device with corneal electrodes.
-
Procedure:
-
Test compounds or vehicle are administered i.p.
-
At the time of peak effect, a low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered through corneal electrodes. The current intensity is typically set at 32 mA or 44 mA.
-
Animals are observed for the presence of seizure activity, characterized by a stun, forelimb clonus, and twitching of the vibrissae.
-
An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulus.
-
The ED50, the dose that protects 50% of the animals from the seizure, is calculated.
-
Rotarod Neurotoxicity Test
-
Animals: Male albino mice (20-25 g).
-
Apparatus: A rotating rod apparatus (e.g., 3 cm diameter, rotating at 6 rpm).
-
Procedure:
-
Mice are trained to remain on the rotating rod for a set period (e.g., 1-2 minutes).
-
On the test day, the test compounds or vehicle are administered i.p.
-
At the time of peak effect, the mice are placed on the rotating rod, and their ability to remain on the rod for a predetermined time is assessed.
-
The inability to remain on the rod for the full duration is indicative of motor impairment.
-
The TD50, the dose that causes motor impairment in 50% of the animals, is determined.
-
Mandatory Visualization
Experimental Workflow for Anticonvulsant Screening
The following diagram illustrates a typical workflow for the preclinical screening of novel anticonvulsant compounds.
References
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 5-Phenyloxazolidine-2,4-dione
For researchers and drug development professionals, the efficient synthesis of heterocyclic scaffolds is a cornerstone of medicinal chemistry. 5-Phenyloxazolidine-2,4-dione is a valuable structural motif, and selecting the optimal synthetic route is crucial for maximizing yield, minimizing reaction time, and ensuring scalability. This guide provides an objective comparison of two primary synthetic routes to this target compound, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes
Two prominent methods for the synthesis of this compound are the cyclization of mandelic acid derivatives and a one-pot reaction involving styrene oxide. Each route offers distinct advantages and disadvantages in terms of starting materials, reaction conditions, and overall efficiency.
| Parameter | Route 1: From Mandelic Acid & Urea | Route 2: From Styrene Oxide & Chlorosulfonyl Isocyanate |
| Starting Materials | Mandelic Acid, Urea | Styrene Oxide, Chlorosulfonyl Isocyanate |
| Key Transformation | Cyclocondensation | Cycloaddition followed by hydrolysis |
| Reaction Time | 3-4 hours | 1.5 hours |
| Typical Yield | ~60% | ~45-50% (for the 2-one intermediate) |
| Key Advantages | Readily available and inexpensive starting materials; one-step cyclization. | Mild reaction conditions; rapid reaction. |
| Key Disadvantages | Moderate yields; requires reflux conditions. | Use of a highly reactive and hazardous reagent (CSI); yields a mixture of products. |
Experimental Protocols
Route 1: Synthesis from Mandelic Acid and Urea
This method represents a classical approach to the formation of a hydantoin-like ring structure through the condensation of an α-hydroxy acid with urea. The reaction proceeds via an initial formation of a carbamoyl derivative of mandelic acid, which then undergoes intramolecular cyclization under heating to yield the desired this compound.
Materials:
-
Mandelic Acid
-
Urea
-
Ethanol (95%)
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide (30% aqueous solution)
-
Hydrochloric Acid (2 M)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, a mixture of mandelic acid (1 equivalent) and urea (1.5 equivalents) is prepared in absolute ethanol.
-
A catalytic amount of concentrated sulfuric acid is added to the mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for 3-4 hours.
-
After cooling to room temperature, the mixture is poured into an ice bath, leading to the precipitation of a solid.
-
The crude product is collected by filtration.
-
The filtrate is neutralized with a 30% sodium hydroxide solution and then acidified to a pH of 5.5-6.0 with 2 M hydrochloric acid to precipitate any remaining product.
-
The combined solids are washed with cold water and recrystallized from 95% ethanol to yield pure this compound.[1][2]
Route 2: Synthesis from Styrene Oxide and Chlorosulfonyl Isocyanate
This one-pot method takes advantage of the high reactivity of chlorosulfonyl isocyanate (CSI) with epoxides. The reaction is believed to proceed through a cycloaddition mechanism to form an intermediate, which upon aqueous workup, can yield both the oxazolidinone and a cyclic carbonate.
Materials:
-
Styrene Oxide
-
Chlorosulfonyl Isocyanate (CSI)
-
Dichloromethane (DCM)
-
Water
-
Sodium Sulfate
Procedure:
-
Styrene oxide (1 equivalent) is dissolved in dichloromethane in a reaction flask and cooled to 0 °C.
-
Chlorosulfonyl isocyanate (1.1 equivalents) is added dropwise to the cooled solution.
-
The resulting mixture is stirred at room temperature for 1 hour.
-
Water is then added to the reaction mixture, and stirring is continued for an additional 30 minutes.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic phases are dried over sodium sulfate and concentrated under reduced pressure to yield a mixture of products, including 4-phenyloxazolidin-2-one.
Note: This route primarily yields the 4-phenyloxazolidin-2-one. Further oxidation would be required to obtain the 2,4-dione, and this subsequent step would add to the overall complexity and reduce the overall yield.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of each synthetic route, the following diagrams have been generated.
Caption: Workflow for the synthesis of this compound from Mandelic Acid.
Caption: Workflow for the synthesis of the 4-phenyloxazolidin-2-one intermediate from Styrene Oxide.
References
Safety Operating Guide
Safe Disposal of 5-Phenyloxazolidine-2,4-dione: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 5-Phenyloxazolidine-2,4-dione, ensuring compliance with safety regulations and minimizing environmental impact.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for understanding its behavior and potential hazards.
| Property | Value |
| Molecular Formula | C9H7NO3 |
| IUPAC Name | 5-phenyl-1,3-oxazolidine-2,4-dione[1] |
| CAS Number | 5841-63-4[1] |
| Melting Point | -23 °C (-9 °F) |
| Boiling Point | 141 °C (286 °F)[2] |
| Density | 0.975 g/cm³ (at 25 °C / 77 °F) |
| Flash Point | 39 °C (102.2 °F)[2] |
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) are mandatory. Always inspect gloves for integrity before use.[4]
-
Eye Protection: Tightly fitting safety goggles or a face shield are essential to prevent eye contact.[3]
-
Lab Coat: A flame-retardant and impervious lab coat should be worn to protect against skin contact.[3]
-
Respiratory Protection: If there is a risk of dust or aerosol formation, a full-face respirator may be necessary.[3]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[3] Adherence to institutional and local regulations is paramount.
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Ensure the container is suitable for chemical waste and is kept closed when not in use.[3]
-
Avoid mixing with incompatible materials.
-
-
Accidental Spill Containment:
-
In the event of a spill, evacuate personnel from the immediate area.[3]
-
Remove all sources of ignition and use non-sparking tools for cleanup.[3]
-
For solid spills, carefully sweep up the material to avoid dust formation and place it in a suitable container for disposal.[4]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and collect for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Disposal of Contaminated Materials:
-
Any materials used for cleaning up spills (e.g., absorbent pads, paper towels) must be treated as hazardous waste and disposed of accordingly.
-
Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[5]
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent.[3]
-
The rinsate should be collected and treated as chemical waste.
-
After rinsing, containers can be punctured to prevent reuse and disposed of in a sanitary landfill or sent for recycling, depending on local regulations.[3] Combustible packaging may be incinerated in a controlled manner with flue gas scrubbing.[3]
-
-
Final Disposal:
-
The collected waste must be handed over to a licensed chemical destruction plant.[3]
-
Controlled incineration with flue gas scrubbing is a suitable method for final disposal.[3]
-
Crucially, do not discharge this compound or its containers into sewer systems, water bodies, or the general environment. [3]
-
Emergency First Aid Procedures
In case of accidental exposure, immediate action is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[3][5] Seek medical advice if irritation persists.[5]
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[5] Seek immediate medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[3] Never give anything by mouth to an unconscious person and seek immediate medical attention.[3]
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 5-Phenyloxazolidine-2,4-dione
This guide provides immediate, essential safety and logistical information for the handling and disposal of 5-Phenyloxazolidine-2,4-dione, tailored for researchers, scientists, and professionals in drug development.
I. Personal Protective Equipment (PPE)
To ensure the safe handling of this compound, the following personal protective equipment is mandatory. This is based on the potential hazards of skin, eye, and respiratory irritation.[1]
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Hand Protection | Chemical impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[2] Gloves must be inspected prior to use.[2] |
| Body Protection | Wear suitable protective clothing.[2] For significant exposure risk, fire/flame resistant and impervious clothing is recommended.[2] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2] |
II. Emergency Procedures
Immediate and appropriate response in case of accidental exposure is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
III. Quantitative Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Weight | 177.16 g/mol [3] |
| Molecular Formula | C₉H₇NO₃[3] |
| XLogP3 | 1.1[3] |
| Hydrogen Bond Donor Count | 1[3] |
| Hydrogen Bond Acceptor Count | 3[3] |
| Rotatable Bond Count | 1[3] |
| Exact Mass | 177.042593085[3] |
| Monoisotopic Mass | 177.042593085[3] |
| Topological Polar Surface Area | 55.4 Ų[3] |
| Heavy Atom Count | 13[3] |
IV. Operational Plan: Handling and Storage
Safe handling and storage are paramount to preventing accidental exposure and maintaining chemical integrity.
Handling:
-
Handle in a well-ventilated place.[2]
-
Wear suitable protective clothing, gloves, and eye/face protection.[1][2]
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools.[2]
-
Prevent fire caused by electrostatic discharge steam.[2]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store apart from foodstuff containers or incompatible materials.[2]
V. Disposal Plan
Proper disposal is crucial to prevent environmental contamination and adhere to regulations.
Waste Collection and Segregation:
-
Collect and arrange disposal in suitable and closed containers.[2]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]
Disposal Method:
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3]
-
Do not discharge to sewer systems.[3]
Contaminated Packaging:
-
Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[3]
-
Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[3]
-
Controlled incineration with flue gas scrubbing is possible for combustible packaging materials.[3]
VI. Experimental Protocol: General Procedure for Handling Chemicals with Limited Safety Data
No specific experimental protocols for the use of this compound were found in the available literature. Therefore, a generalized, precautionary protocol for handling chemicals with limited safety information is provided below.
-
Pre-Experiment Hazard Assessment:
-
Review all available safety information, including the Safety Data Sheet (SDS).
-
Assume the substance is hazardous in the absence of complete data.
-
Identify potential hazards (e.g., toxicity, flammability, reactivity).
-
-
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure easy access to an emergency eyewash station and safety shower.
-
-
Personal Protective Equipment (PPE) Selection and Use:
-
Select and don the appropriate PPE as outlined in Section I of this document.
-
Ensure all PPE is in good condition and fits correctly.
-
-
Chemical Handling:
-
Measure and dispense the chemical carefully to avoid generating dust or aerosols.
-
Keep containers closed when not in use.
-
Use the smallest quantity of the substance necessary for the experiment.
-
-
Spill and Emergency Procedures:
-
Be familiar with the location and use of spill kits.
-
In case of a spill, evacuate the immediate area and follow your institution's emergency procedures.
-
For personal exposure, follow the first aid measures outlined in Section II.
-
-
Waste Disposal:
-
Segregate all waste contaminated with the chemical.
-
Dispose of waste according to the procedures outlined in Section V.
-
-
Post-Experiment Decontamination:
-
Clean all work surfaces and equipment thoroughly.
-
Remove and properly dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water.
-
VII. Visualization
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
